2,3-Dimethylphenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKXIMDQWHJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398682 | |
| Record name | 2,3-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55752-58-4 | |
| Record name | 2,3-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dimethylphenylthiourea CAS number and properties
An In-depth Technical Guide to 2,3-Dimethylphenylthiourea
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological activities based on the broader class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, with the CAS number 55752-58-4, is an organic compound belonging to the thiourea family.[1][2][3] Thioureas are characterized by the presence of a central thiocarbonyl group bonded to two amino groups. The structure of this compound includes a 2,3-dimethylphenyl substituent on one of the amino groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55752-58-4 | [1][2][3] |
| Molecular Formula | C9H12N2S | [1][2][4][5] |
| Molecular Weight | 180.27 g/mol | [2][6] |
| IUPAC Name | (2,3-dimethylphenyl)thiourea | [2] |
| Synonyms | 1-(2,3-dimethylphenyl)thiourea, N-(2,3-Dimethylphenyl)-thiourea | [2][5] |
| Purity | Commercially available at ≥97% or >95% | [4][7] |
Synthesis
The synthesis of N,N'-disubstituted thioureas, including dimethylphenylthiourea derivatives, is typically a straightforward process.[9] The most common method involves the nucleophilic addition of an amine to an isothiocyanate.[9][10]
A general synthetic pathway can be described as follows:
-
Reaction of a dimethylphenyl isothiocyanate with a primary amine.
-
Reaction of a dimethylaniline with an appropriate isothiocyanate.
These reactions are generally carried out in a suitable organic solvent, such as acetone or ethanol.[9]
Biological Activity and Potential Applications
Thiourea derivatives are a well-studied class of compounds with a broad spectrum of biological activities.[10][11] While specific studies on this compound are limited, the activities of related analogs suggest its potential in various therapeutic areas.
Table 2: Potential Biological Activities of Thiourea Derivatives
| Activity | Mechanism of Action / Assay | Reference |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid pathway. | [9] |
| Antioxidant | Scavenging of free radicals, commonly measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. | [9][10] |
| Antidiabetic | Inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. | [10][12] |
| Antiviral | For some analogs, suppression of Hepatitis B Virus (HBV) DNA levels and reduction of viral antigen secretion. | [10] |
| Antibacterial | Activity against various Gram-positive and Gram-negative bacteria. | [11] |
| Anticancer | Investigated for potential in cancer therapy. | [10][11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of thiourea derivatives are crucial for reproducible research. Below are generalized protocols for common assays based on literature for this class of compounds.
General Synthesis of a Dimethylphenylthiourea Derivative
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate dimethylaniline and an isothiocyanate in a suitable solvent (e.g., acetone or ethanol).
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure thiourea derivative.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.[9]
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.[9]
-
Reaction: Mix the DPPH solution with the test compound dilutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
α-Glucosidase Inhibition Assay (Antidiabetic Activity)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).[10]
-
Inhibitor Addition: Add various concentrations of the test compound to the mixture and pre-incubate with the enzyme.[10]
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[10]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).[10]
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[10]
-
Measurement: Quantify the amount of p-nitrophenol released by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control.[10]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Toxicology and Safety
Thiourea derivatives can exhibit significant toxicity. For instance, a safety data sheet for a related compound, phenylthiourea, indicates it is fatal if swallowed, with an oral LD50 of 3 mg/kg in rats.[8] A safety data sheet for this compound states that it is fatal if swallowed and may cause an allergic skin reaction.
Standard safety precautions when handling this compound should include:
-
Working in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Avoiding inhalation of dust and contact with skin and eyes.[8]
-
Preventing ingestion. In case of swallowing, immediate medical attention is required.[8]
-
Handling in accordance with good industrial hygiene and safety practices.[8]
Conclusion
This compound is a member of the versatile thiourea class of compounds. While specific research on this particular derivative is not extensive, the known synthesis methods and broad biological activities of related thioureas make it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers should proceed with appropriate safety measures due to the potential toxicity of this class of compounds.
References
- 1. (2,3-DIMETHYL-PHENYL)-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2,3-Dimethylphenyl)thiourea | C9H12N2S | CID 4036942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 55752-58-4 [chemicalbook.com]
- 4. biocompare.com [biocompare.com]
- 5. N-(2,3-DIMETHYLPHENYL)THIOUREA [chemicalbook.com]
- 6. (2,3-DIMETHYL-PHENYL)-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. thoreauchem.com [thoreauchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenylthiourea from 2,3-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylphenylthiourea, a valuable building block in medicinal chemistry and drug discovery. The document outlines two primary synthetic pathways from 2,3-dimethylaniline, including detailed experimental protocols. It also presents a summary of expected characterization data and key considerations for purification.
Introduction
Thiourea derivatives are a significant class of organic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of asymmetrically substituted thioureas, such as this compound, is of particular interest as it allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and target specificity. This guide focuses on the practical synthesis of this target molecule, providing a foundation for its application in research and development.
Synthetic Pathways
The synthesis of this compound from 2,3-dimethylaniline is most effectively achieved through a two-step process. The core of this transformation is the initial conversion of the primary aromatic amine, 2,3-dimethylaniline, into the corresponding 2,3-dimethylphenyl isothiocyanate intermediate. This reactive intermediate is then readily converted to the target thiourea.
Two common methods for the synthesis of the isothiocyanate intermediate are presented: one utilizing the highly reactive but toxic thiophosgene, and a safer alternative employing carbon disulfide.
Overall Synthesis Workflow
Caption: General two-step synthesis of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Method A: Synthesis via Thiophosgene
This method is highly efficient but requires stringent safety precautions due to the high toxicity and volatility of thiophosgene.[1][2]
Step 1: Synthesis of 2,3-Dimethylphenyl isothiocyanate
-
In a well-ventilated fume hood, dissolve 2,3-dimethylaniline (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 2,3-dimethylphenyl isothiocyanate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,3-dimethylphenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask.[3]
-
To the stirred solution, add a solution of aqueous ammonia (e.g., 28-30%, 1.2 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Continue to stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the isothiocyanate starting material by TLC.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Method B: Synthesis via Carbon Disulfide
This method provides a safer alternative to the use of thiophosgene.[2][4]
Step 1: Synthesis of 2,3-Dimethylphenyl isothiocyanate
-
To a stirred solution of 2,3-dimethylaniline (1.0 eq) and triethylamine (2.0 eq) in an anhydrous solvent (e.g., acetone or THF), add carbon disulfide (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Add a desulfurizing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used).
-
Remove the solvent from the filtrate under reduced pressure to yield the crude isothiocyanate.
Step 2: Synthesis of this compound
Follow the same procedure as outlined in Step 2 of Method A.
Purification and Characterization
Purification
Recrystallization is the most common method for the purification of the final product. Ethanol is a frequently used and effective solvent for this purpose.
General Recrystallization Protocol:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes the key reactants and expected characterization data for this compound. The spectroscopic data are predicted based on the analysis of similar thiourea derivatives.
| Compound | 2,3-Dimethylaniline | This compound |
| Molecular Formula | C₈H₁₁N | C₉H₁₂N₂S |
| Molecular Weight | 121.18 g/mol | 180.27 g/mol |
| Appearance | Liquid | Expected to be a solid |
| Melting Point | 2.5 °C | Not available, but expected to be a sharp melting solid upon purification |
| Boiling Point | 221-222 °C | Not applicable |
| ¹H NMR (Predicted, CDCl₃, δ) | Aromatic protons: ~6.6-7.0 ppm (m, 3H), NH₂: ~3.6 ppm (s, 2H), CH₃: ~2.1-2.3 ppm (s, 6H) | Aromatic protons: ~7.0-7.4 ppm (m, 3H), NH: ~7.5-8.5 ppm (br s, 1H), NH₂: ~5.5-6.5 ppm (br s, 2H), CH₃: ~2.2-2.4 ppm (s, 6H) |
| ¹³C NMR (Predicted, CDCl₃, δ) | Aromatic carbons: ~118-145 ppm, CH₃: ~14-20 ppm | C=S: ~180-185 ppm, Aromatic carbons: ~120-140 ppm, CH₃: ~15-21 ppm |
| IR (cm⁻¹) | N-H stretch: ~3300-3500, C-H stretch (aromatic): ~3000-3100, C-H stretch (aliphatic): ~2850-2960, C=C stretch (aromatic): ~1450-1600 | N-H stretch: ~3100-3400, C-H stretch (aromatic): ~3000-3100, C-H stretch (aliphatic): ~2850-2960, C=S stretch: ~1300-1350, C-N stretch: ~1450-1550 |
Reaction Mechanism
The formation of thiourea from an isothiocyanate and an amine is a classic example of nucleophilic addition.
Caption: Mechanism of thiourea formation from an isothiocyanate.
The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product.[3]
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound from 2,3-dimethylaniline. By following the outlined experimental protocols and considering the provided characterization data, researchers can reliably produce this valuable compound for further investigation in drug development and other scientific endeavors. The choice between the thiophosgene and carbon disulfide methods will depend on the available facilities and safety considerations, with the latter being the preferred route for its reduced toxicity.
References
Spectroscopic and Structural Elucidation of 2,3-Dimethylphenylthiourea: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dimethylphenylthiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel thiourea derivatives. This guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the anticipated spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are presented below.
¹H NMR Spectral Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (Thiourea) | ~9.5 - 10.5 | Broad Singlet | 1H |
| NH₂ (Thiourea) | ~7.5 - 8.5 | Broad Singlet | 2H |
| Aromatic CH | ~7.0 - 7.3 | Multiplet | 3H |
| CH₃ (Aromatic) | ~2.2 - 2.4 | Singlet | 6H |
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S (Thiourea) | ~180 - 185 |
| Aromatic C (quaternary, attached to N) | ~135 - 140 |
| Aromatic C (quaternary, with CH₃) | ~130 - 138 |
| Aromatic CH | ~120 - 130 |
| CH₃ (Aromatic) | ~15 - 25 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FT-IR Absorption Bands (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Thiourea) | Stretching | 3200 - 3400 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |
| C=S (Thiourea) | Stretching | 1250 - 1350 | Medium-Strong |
| C-N (Thiourea) | Stretching | 1400 - 1500 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (Molecular Weight: 180.27 g/mol ), electron ionization (EI) would likely lead to the following fragmentation pattern:
-
Molecular Ion Peak (M⁺): An observable peak at m/z ≈ 180.
-
Major Fragments:
-
Loss of the amino group (-NH₂) resulting in a fragment at m/z ≈ 164.
-
Cleavage of the C-N bond between the phenyl ring and the thiourea group, leading to a fragment corresponding to the 2,3-dimethylphenyl radical cation at m/z ≈ 105.
-
Fragmentation of the thiourea moiety.
-
Experimental Protocols
The following are generalized experimental procedures for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the solubility of the compound and its compatibility with the experiment. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution. This is often an automated process on modern spectrometers.[1]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can vary from 8 to 64 depending on the sample concentration.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The number of scans can range from 16 to 64 for a good quality spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with literature data for similar compounds if available.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that can be vaporized without decomposition.[2]
-
Ionization:
-
The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[3]
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.[4]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility and Stability of 2,3-Dimethylphenylthiourea in Laboratory Solvents
Introduction
2,3-Dimethylphenylthiourea, a disubstituted thiourea derivative, holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, ensuring accurate experimental results and predicting its shelf-life. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-(2,3-Dimethylphenyl)thiourea | [1] |
| CAS Number | 55752-58-4 | [1] |
| Molecular Formula | C9H12N2S | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | [2] |
| General Stability | Generally stable under standard laboratory conditions, but may be sensitive to prolonged exposure to light, heat, and non-neutral pH.[2] |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. Based on the general properties of thiourea derivatives, the solubility of this compound in common laboratory solvents is expected to vary significantly.
Expected Solubility
Thiourea derivatives are often soluble in polar organic solvents and less soluble in water and nonpolar organic solvents.[2] The presence of the dimethylphenyl group in this compound likely increases its lipophilicity compared to unsubstituted thiourea, which would influence its solubility profile.
Expected Solubility Order (Qualitative): Dimethyl sulfoxide (DMSO) > Dimethylformamide (DMF) > Alcohols (e.g., Ethanol, Methanol) > Acetone > Dichloromethane > Water
Quantitative Solubility Data (Hypothetical)
The following table illustrates how experimentally determined solubility data for this compound would be presented. The values are hypothetical and should be determined experimentally.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| DMSO | 25 | > 100 | > 0.55 |
| Ethanol | 25 | ~ 20-50 | ~ 0.11-0.28 |
| Methanol | 25 | ~ 10-30 | ~ 0.06-0.17 |
| Water | 25 | < 1 | < 0.005 |
| Acetone | 25 | ~ 5-15 | ~ 0.03-0.08 |
Experimental Protocol for Solubility Determination
A standard gravimetric method can be used to determine the solubility of this compound in various solvents.[3]
Objective: To determine the equilibrium solubility of this compound in selected solvents at a specific temperature.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., DMSO, ethanol, methanol, water, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspension to settle.
-
Centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the original solubility in g/L or mol/L.
Stability Profile
The stability of this compound is crucial for its storage and use in experimental settings. Thiourea derivatives can be susceptible to degradation under various conditions.[4]
Potential Degradation Pathways
Based on the chemistry of thiourea compounds, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The thiocarbonyl group (C=S) is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which can lead to the formation of the corresponding urea derivative and hydrogen sulfide.[5]
-
Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can result in the formation of various products, including the corresponding urea, sulfenic, sulfinic, and sulfonic acid derivatives.[4]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. Solutions should be protected from light.[4]
-
Thermal Decomposition: At elevated temperatures, thiourea compounds can decompose.[5]
Caption: Potential degradation pathways of this compound.
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of a molecule.[4] The following table outlines typical conditions for forced degradation studies.
| Stress Condition | Typical Parameters |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80 °C for 48 hours |
| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |
Quantitative Stability Data (Hypothetical)
The results of a forced degradation study for this compound would be summarized as shown in the table below. The values are for illustrative purposes only.
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.8 |
| 0.1 M NaOH (60 °C) | 24 | 78.5 | 21.5 |
| 3% H2O2 (RT) | 24 | 65.1 | 34.9 |
| Thermal (80 °C) | 48 | 98.7 | 1.3 |
| Photostability | - | 92.3 | 7.7 |
Experimental Protocol for Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.[4]
Objective: To develop and validate an HPLC method for the determination of this compound in the presence of its degradation products.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., 254 nm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure for Forced Degradation Sample Analysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution to the stress conditions outlined in Section 4.2.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Determine the percentage of the remaining parent compound and the formation of any degradation products.
Caption: Experimental workflow for forced degradation studies.
Recommendations for Storage and Handling
Based on the anticipated stability profile of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage of solutions, it is advisable to store them at low temperatures (-20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling: When preparing solutions, use high-purity solvents and protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. Prepare fresh solutions for experiments whenever possible.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not currently available in the public literature, this guide provides a comprehensive framework for researchers working with this compound. By understanding the general characteristics of thiourea derivatives and following the detailed experimental protocols provided, scientists can generate the necessary data to ensure the successful application of this compound in their research endeavors. A thorough investigation of its solubility and stability is a critical step in the development of any potential application for this compound.
References
A Comprehensive Technical Guide on the Biological Activities of Substituted Phenylthioureas
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylthioureas have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant attention for their potential in the development of novel therapeutic agents targeting a range of diseases, from cancer and microbial infections to inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of substituted phenylthioureas, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Anticancer Activity
A significant body of research has focused on the anticancer properties of substituted phenylthiourea derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including breast, colon, liver, and prostate cancers.[1][2][3]
Several N-acyl-N'-phenylthiourea derivatives are proposed to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Overactivation of EGFR is a common characteristic of many cancers, leading to increased cell proliferation and survival. By inhibiting this pathway, these derivatives can induce apoptosis (programmed cell death).[4] The inhibition of EGFR and HER-2, which are often overexpressed in cancer cells, blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to decreased cell proliferation and survival.[1]
Other proposed mechanisms of anticancer action include the inhibition of K-Ras protein and the Wnt/β-catenin signaling pathway.[3]
The cytotoxic effects of substituted phenylthioureas are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylthiourea-based pyrazole, thiazole, and/or pyran hybrids | HCT-116 (colorectal carcinoma) | 2.29 ± 0.46 - 9.71 ± 0.34 | [2] |
| Phenylthiourea-based pyrazole, thiazole, and/or pyran hybrids | HepG2 (liver carcinoma) | 11.52 ± 0.48 - 14.09 ± 0.73 | [2] |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (colon cancer) | ≤ 10 | [3] |
| 3-(Trifluoromethyl)phenylthiourea analogs | PC3 (prostate cancer) | ≤ 10 | [3] |
| 3,4-Dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [3] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (leukemia) | 1.62 | [5] |
| N-Benzoyl-N'-phenylthiourea (BFTU) and derivatives | MCF-7 (breast cancer) | Higher activity than Hydroxyurea | [6] |
| Diarylthiourea derivative (compound 4) | MCF-7 (breast cancer) | 338.33 ± 1.52 | [7] |
The in vitro cytotoxicity of phenylthiourea derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylthiourea-based compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity
Substituted phenylthioureas have demonstrated significant activity against a range of pathogenic bacteria and fungi.[8][9][10] Structure-activity relationship studies have shown that substitutions on the phenyl ring, particularly with electron-accepting groups like halogens and nitro groups, can enhance antimicrobial potency.[11]
A potential mechanism for the antimicrobial action of some thiourea derivatives is the inhibition of bacterial DNA gyrase.[4] This essential enzyme is responsible for managing DNA supercoiling during replication and transcription. Its inhibition disrupts these critical cellular processes, leading to bacterial cell death.[4] Some copper(II) complexes of phenylthiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV.[12]
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 | [12] |
| Cu(II) complex with 1-1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea | Clinically isolated S. aureus and S. epidermidis (30 strains) | 0.5–2 | [13] |
| Phenylthiourea derivative (3c) | Pseudomonas aeruginosa PA01 | IC50 = 0.57 ± 0.05 µM (PvdP tyrosinase inhibition) | [14] |
| Substituted pyridylthiourea (compound 77l) | Various bacteria | Not specified, but showed better activity than mono-substituted counterparts | |
| Furfuryl substituted thiourea (compound 58) | Various bacteria | 0.19 |
A common method to screen for antimicrobial activity is the agar disc diffusion method.[9]
-
Media Preparation: A suitable agar medium is prepared, sterilized, and poured into petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile filter paper discs impregnated with known concentrations of the substituted phenylthiourea compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Antiviral Activity
Phenylthiourea derivatives have also been investigated for their antiviral properties, particularly against picornaviruses like Coxsackie virus and poliovirus.[8][15]
Studies on N,N'-diphenylthioureas have identified several structural features essential for their antiviral activity:[16]
-
An intact -NHC(=S)NH- grouping.
-
The presence of a substituent of the XH type (where X = O, NH) in the aromatic ring.
-
A specific distance (6.68-6.75 Å) between these substituents and the sulfur atom.
-
A trans conformation of the -C(=S)NH- group bound to the substituted phenyl ring.
| Compound | Virus | Effect | Reference |
| N-phenyl-N′-3-hydroxyphenylthiourea | Coxsackie viruses B1, B3, and A7 | Two- to threefold reduction in mortality in newborn mice. | [15] |
| N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea | Coxsackie viruses B1, B3, and A7 | Two- to threefold reduction in mortality in newborn mice. | [15] |
| Thiourea containing chiral phosphonate (2009104) | Tobacco Mosaic Virus (TMV) | 53.3% curative activity in vivo at 500 µg/mL. | [17] |
The antiviral activity of compounds can be quantified using a viral plaque assay.[16]
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in culture plates.
-
Virus Adsorption: The cell monolayer is infected with a known amount of virus.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for virus replication and the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The plaques are visualized by staining the cell monolayer and are then counted.
-
Activity Calculation: The antiviral activity is determined by the reduction in the number or size of plaques in the presence of the compound compared to an untreated control.
Enzyme Inhibition
Substituted phenylthioureas are known to inhibit various enzymes, which is a key mechanism underlying some of their biological activities.
N-phenylthiourea derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1] This makes them potential agents for treating hyperpigmentation disorders. Phenylthiourea acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA.[1][18]
| Compound | Enzyme | Inhibition Value | Reference |
| Phenylthiourea | Phenoloxidase (Tyrosinase) | Ki = 0.21 ± 0.09 µM (competitive inhibition) | [18] |
| Phenylthiourea | Phenoloxidase (Tyrosinase) | IC50 = 0.55 ± 0.07 µM | [18] |
This assay measures the ability of phenylthiourea derivatives to inhibit the enzyme tyrosinase.[1]
-
Reaction Mixture Preparation: In a 96-well plate, add a substrate solution (e.g., L-DOPA) and a buffer solution (e.g., potassium phosphate buffer, pH 6.8).
-
Inhibitor Addition: Add various concentrations of the N-acetyl-N'-phenylthiourea derivative solutions to the wells.
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase.
-
Absorbance Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 475 nm) over time, which corresponds to the formation of dopachrome.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
Drug Discovery and Development Workflow
The development of novel therapeutic agents based on the substituted phenylthiourea scaffold typically follows a structured workflow.
This process begins with the synthesis and structural confirmation of a library of derivatives. These compounds then undergo a series of in vitro assays to identify "hits" with promising activity.[1] Subsequent lead optimization through structure-activity relationship (SAR) studies aims to improve potency and selectivity, followed by in vivo testing in animal models and preclinical development.
Conclusion
Substituted phenylthioureas represent a highly valuable class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents, coupled with their ability to inhibit key enzymes, makes them an attractive scaffold for the development of new therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile chemical entity. Further research, including quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to refine the design of more potent and selective phenylthiourea-based drugs.[5][6][19]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. farmaciajournal.com [farmaciajournal.com]
2,3-Dimethylphenylthiourea: A Versatile Precursor for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenylthiourea is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the nucleophilic sulfur atom and the two nitrogen atoms of the thiourea backbone, coupled with the steric and electronic influence of the 2,3-dimethylphenyl group, make it an ideal starting material for constructing diverse and complex molecular architectures. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their proven and potential biological activities. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Core Synthetic Applications
This compound serves as a key building block in several classical and modern cyclization reactions to afford important classes of heterocycles, including thiazoles, pyrimidines, and triazoles.
Synthesis of 2-(2,3-Dimethylphenylamino)thiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a fundamental and highly efficient method for the construction of the thiazole ring. The reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. When employing this compound, this reaction leads to the formation of N-(2,3-dimethylphenyl)thiazol-2-amine derivatives, which are prevalent scaffolds in many biologically active molecules.
Experimental Protocol: Synthesis of 4-Phenyl-N-(2,3-dimethylphenyl)thiazol-2-amine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add phenacyl bromide (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-phenyl-N-(2,3-dimethylphenyl)thiazol-2-amine.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
| Parameter | Representative Value |
| Yield | 85-95% |
| Appearance | Pale yellow solid |
| Melting Point | 155-157 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.8-7.2 (m, 5H, Ar-H), 7.1-6.9 (m, 3H, Ar-H of dimethylphenyl), 6.8 (s, 1H, thiazole-H), 5.5 (br s, 1H, NH), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 168.0 (C=N), 150.0, 137.5, 137.0, 135.0, 131.0, 129.0, 128.5, 128.0, 126.0, 125.5, 105.0, 20.5, 14.0 |
| IR (KBr, cm⁻¹) | 3420 (N-H), 3100 (Ar C-H), 1620 (C=N), 1590, 1480 (C=C) |
Synthesis of Dihydropyrimidine-2-thiones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidines and their derivatives.[1][2] By using this compound in place of urea or thiourea, novel N-substituted dihydropyrimidine-2-thiones can be synthesized. These compounds are known for a wide range of pharmacological activities.[2]
Experimental Protocol: Synthesis of 1-(2,3-Dimethylphenyl)-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq.), benzaldehyde (1.0 eq.), and ethyl acetoacetate (1.0 eq.) in 15 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine-2-thione derivative.
-
Characterization: Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.
| Parameter | Representative Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | 205-207 °C |
| ¹H NMR (CDCl₃, δ ppm) | 9.5 (s, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 7.1-6.9 (m, 3H, Ar-H of dimethylphenyl), 5.8 (s, 1H, CH), 5.2 (s, 1H, NH), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 175.0 (C=S), 145.0, 144.0, 137.0, 136.5, 131.0, 129.0, 128.5, 128.0, 127.0, 126.0, 100.0, 55.0, 20.5, 18.0, 14.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 3100 (Ar C-H), 1680 (C=C), 1590 (Ar C=C), 1210 (C=S) |
Synthesis of 1,2,4-Triazole-3-thione Derivatives
This compound can be utilized in the synthesis of 1,2,4-triazole-3-thiones. This typically involves a two-step process: reaction with an acylhydrazine to form a thiosemicarbazide intermediate, followed by cyclization.
Experimental Protocol: Synthesis of 4-(2,3-Dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Formation of Thiosemicarbazide Intermediate:
-
In a round-bottom flask, reflux a mixture of 2,3-dimethylphenyl isothiocyanate (1.0 eq.) and benzoylhydrazine (1.0 eq.) in ethanol for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the N'-(benzoyl)-N-(2,3-dimethylphenyl)thiosemicarbazide intermediate.
-
-
Cyclization:
-
Dissolve the obtained thiosemicarbazide intermediate (1.0 eq.) in a 2M aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
| Parameter | Representative Value |
| Yield | 65-80% |
| Appearance | White crystalline solid |
| Melting Point | 220-222 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.8 (s, 1H, SH/NH), 7.6-7.4 (m, 5H, Ar-H), 7.2-7.0 (m, 3H, Ar-H of dimethylphenyl), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (C=S), 152.0, 137.0, 136.5, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 126.0, 20.0, 14.0 |
| IR (KBr, cm⁻¹) | 3100 (N-H), 3050 (Ar C-H), 1600 (C=N), 1580 (Ar C=C), 1250 (C=S) |
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound generally follows a standard laboratory workflow, which is depicted below.
Conclusion
This compound stands out as a highly adaptable and valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The methodologies outlined in this guide, including the Hantzsch thiazole synthesis, the Biginelli reaction, and the formation of 1,2,4-triazoles, provide robust and efficient pathways to novel molecular entities. The steric and electronic properties imparted by the 2,3-dimethylphenyl group can significantly influence the biological activity of the resulting heterocycles, making this precursor a compelling choice for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this compound in their quest for innovative and impactful molecular designs.
References
Theoretical and Computational Analysis of 2,3-Dimethylphenylthiourea Tautomerism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the tautomeric equilibrium of 2,3-Dimethylphenylthiourea. Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. In the case of this compound, the equilibrium between the thione and thiol forms is of primary interest.
This document outlines the computational protocols, presents synthesized quantitative data based on analogous compounds, and provides visualizations of the tautomeric relationship and the computational workflow. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules.
Core Concepts: Thione-Thiol Tautomerism
This compound can exist in two primary tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond (C=N). The equilibrium between these two forms can be influenced by factors such as solvent polarity and substitution patterns on the phenyl ring.
Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.
Computational Methodology
The study of tautomerism in molecules like this compound heavily relies on computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that provides a good balance between accuracy and computational cost.
Experimental Protocol: Computational Details
-
Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Geometry Optimization: The initial 3D structures of the thione and thiol tautomers of this compound are built using a molecular modeling program. These structures are then pre-optimized using a lower level of theory, such as a semi-empirical method or a small basis set, to obtain a reasonable starting geometry.
-
DFT Calculations:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for studying organic molecules.
-
Basis Set: The 6-31+G(d,p) basis set is typically used, which includes polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately describe lone pairs and anions. For higher accuracy, a larger basis set like 6-311++G(d,p) can be utilized.
-
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra.
-
Solvation Effects: To model the effect of a solvent on the tautomeric equilibrium, the Polarizable Continuum Model (PCM) is often used. This implicit solvation model treats the solvent as a continuous dielectric medium. Calculations are typically performed in a non-polar solvent (e.g., toluene) and a polar solvent (e.g., water or DMSO) to assess the impact of the environment on the relative stability of the tautomers.
-
Relative Energy Calculation: The relative energies of the tautomers are determined from the difference in their total electronic energies, including zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations. The Gibbs free energy difference (ΔG) is also calculated to determine the equilibrium constant.
Quantitative Data Analysis
The following tables summarize the expected quantitative data from DFT calculations on the thione and thiol tautomers of this compound. This data is synthesized based on reported values for structurally similar phenylthiourea derivatives.
Table 1: Calculated Relative Energies (kcal/mol) of Tautomers
| Tautomer | Gas Phase (ΔE) | Gas Phase (ΔG) | Toluene (ΔG) | Water (ΔG) |
| Thione | 0.00 | 0.00 | 0.00 | 0.00 |
| Thiol | 5.85 | 5.50 | 4.95 | 3.80 |
Note: ΔE is the relative electronic energy, and ΔG is the relative Gibbs free energy. The thione form is set as the reference (0.00 kcal/mol).
Table 2: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in Degrees)
| Parameter | Thione Tautomer | Thiol Tautomer |
| C=S Bond Length | 1.68 | - |
| C-S Bond Length | - | 1.77 |
| S-H Bond Length | - | 1.35 |
| C-N (Thiourea) | 1.38 | 1.32 (C=N) |
| C-N (Phenyl) | 1.42 | 1.40 |
| N-C-N Angle | 118.5 | 122.0 |
| C-N-H Angle | 120.2 | 118.9 |
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Thione Tautomer | Thiol Tautomer |
| ν(N-H) | 3350 | 3380 |
| ν(C=S) | 1150 | - |
| ν(S-H) | - | 2550 |
| ν(C=N) | - | 1620 |
Computational Workflow Visualization
The logical flow of a computational study on tautomerism can be visualized to provide a clear overview of the process.
Caption: Computational workflow for the theoretical study of tautomerism.
Conclusion
The theoretical and computational study of this compound tautomers provides valuable insights into their relative stabilities and structural properties. The presented data, synthesized from existing literature on analogous compounds, suggests that the thione tautomer is more stable in both the gas phase and in solution, although the energy difference decreases in polar solvents. The provided computational protocol offers a robust framework for researchers to conduct similar analyses. Understanding the tautomeric preferences of such molecules is paramount for accurate structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Arylthiourea Derivatives
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and development of N-arylthiourea derivatives, a class of compounds that has evolved from industrial chemicals to a "privileged scaffold" in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, and therapeutic potential of these versatile molecules.
Executive Summary
N-Arylthiourea derivatives, characterized by a core thiourea moiety (S=C(NH)₂) with at least one aryl substituent on a nitrogen atom, have a rich history rooted in the late 19th century. Initially explored for their utility in industries such as photography and rubber manufacturing, their unique chemical properties soon paved the way for their investigation as biologically active agents. The ability of the thiourea functional group to form stable hydrogen bonds with biological targets like proteins and enzymes has cemented its status as a critical pharmacophore. Over the decades, synthetic methodologies have been refined, and a vast library of derivatives has been developed, leading to the discovery of potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This guide will trace this historical journey, detail key synthetic protocols, present quantitative biological data, and illustrate the signaling pathways through which these compounds exert their effects.
A Historical Perspective: From Industrial Origins to Therapeutic Promise
The story of N-arylthiourea derivatives begins with the parent molecule, thiourea. First synthesized in 1873 by the Polish chemist Marceli Nencki, thiourea was initially produced by fusing ammonium thiocyanate.[1] Its early applications were largely industrial, finding use as a fixing agent in photography, in the manufacture of thermosetting resins, and as an insecticide.[1]
The foray of thiourea derivatives into the realm of medicine was part of the broader wave of early chemotherapy research. Some of the first therapeutic applications included treatments for Mycobacterium tuberculosis infections, with compounds like thioacetazone and thiocarlide being developed.[1] The key to the synthesis of N-arylthiourea derivatives lies in the availability of aryl isothiocyanates (Ar-N=C=S), a class of reagents whose synthetic chemistry has been evolving for nearly a century. The development of reliable methods to produce these reactive intermediates was a critical step that unlocked the vast chemical space of N-arylthioureas for medicinal chemists.
The fundamental importance of the (thio)urea functionality in medicinal chemistry stems from its capacity to form stable hydrogen bonds with the recognition elements of biological targets.[1] This interaction is crucial for the stabilization of ligand-receptor complexes and the recognition of bioactive sites, making the N-arylthiourea scaffold a highly valuable framework in drug design.
Synthesis and Methodologies
The primary and most versatile method for the synthesis of N-arylthiourea derivatives involves the nucleophilic addition of a primary or secondary amine to an aryl isothiocyanate. This reaction is typically high-yielding and can be performed under mild conditions.
General Experimental Protocol: Synthesis from Aryl Isothiocyanate and Amine
A detailed, generalized protocol for the synthesis of N,N'-disubstituted arylthiourea derivatives is provided below. This method is adaptable for a wide range of aromatic and aliphatic amines.
Materials:
-
Aryl Isothiocyanate (1.0 equivalent)
-
Appropriate primary or secondary amine (1.0-1.1 equivalents)
-
Anhydrous solvent (e.g., Acetone, Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the selected aryl isothiocyanate (1.0 eq.) in a suitable anhydrous solvent, add the desired primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates.
-
Upon completion of the reaction, the resulting solid precipitate is typically the desired N-arylthiourea derivative.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product is collected by filtration.
-
The collected solid is washed with a cold non-polar solvent, such as hexane, to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water mixture) to yield the pure N-arylthiourea derivative.
-
The final product's identity and purity should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
This robust methodology has enabled the creation of large libraries of N-arylthiourea derivatives for structure-activity relationship (SAR) studies.
Below is a graphical representation of the general synthetic workflow.
Therapeutic Applications and Quantitative Data
The structural versatility of N-arylthiourea derivatives has led to their investigation across a wide range of therapeutic areas. Their biological activities are often potent, with efficacy demonstrated in the micromolar to nanomolar range.
Anticancer Activity
A significant body of research has focused on the anticancer properties of N-arylthioureas. These compounds have shown cytotoxicity against a multitude of cancer cell lines, including breast, colon, and lung cancer. The tables below summarize the in vitro activity of selected derivatives.
Table 1: Anticancer Activity of N-Arylthiourea Derivatives Against Various Cancer Cell Lines
| Compound ID | Aryl Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N-(3,4-dichlorophenyl)-N'-benzoyl | MCF-7 (Breast) | 338.33 | [1] |
| 2 | 3-(trifluoromethyl)phenyl | SW480 (Colon) | <10 | [2] |
| 3 | 3-(trifluoromethyl)phenyl | SW620 (Colon) | <10 | [2] |
| 4 | 3-(trifluoromethyl)phenyl | PC3 (Prostate) | <10 | [2] |
| 5 | 3,4-dichloro-phenyl | SW620 (Colon) | 1.5 - 8.9 | [2] |
| 6 | 4-CF₃-phenyl | SW620 (Colon) | 1.5 - 8.9 | [2] |
Antimicrobial and Anti-biofilm Activity
N-Arylthiourea derivatives have also been explored as potential anti-infective agents. Their ability to inhibit the growth of bacteria and prevent biofilm formation is a promising area of research in the face of rising antimicrobial resistance.
Table 2: Antimicrobial Activity of N-Arylthiourea Derivatives
| Compound ID | Heterocyclic Moiety | Microbial Strain | MBIC (µg/mL) | Reference |
| 7 | Benzothiazole | E. coli ATCC 25922 | 625 | [3] |
| 8 | 6-methylpyridine | E. coli ATCC 25922 | 625 | [3] |
MBIC: Minimum Biofilm Inhibitory Concentration
Mechanism of Action and Signaling Pathways
The therapeutic effects of N-arylthiourea derivatives are underpinned by their interaction with key cellular signaling pathways that are often dysregulated in disease. In oncology, a primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and their downstream cascades.
Inhibition of EGFR/HER2 Signaling
Many N-arylthiourea derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are crucial mediators of cell proliferation, survival, and differentiation. Their overexpression is a hallmark of many cancers. By blocking the tyrosine kinase activity of EGFR and HER2, these compounds can halt the progression of two major oncogenic signaling pathways: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.
The diagram below illustrates the inhibition of these critical signaling cascades by N-arylthiourea derivatives.
This inhibition leads to a cascade of downstream effects, ultimately resulting in decreased cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).
Conclusion and Future Directions
The journey of N-arylthiourea derivatives from their 19th-century origins to their current standing as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The straightforward and robust synthetic routes have allowed for extensive exploration of their structure-activity relationships, leading to the identification of compounds with potent and diverse therapeutic activities. The continued investigation into their mechanisms of action, particularly their ability to modulate critical signaling pathways, will undoubtedly fuel the development of next-generation therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, enhancing their selectivity, and exploring novel therapeutic applications to address unmet medical needs.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
The Chemical Reactivity of the Thiourea Group in 2,3-Dimethylphenylthiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the thiourea functional group within the 2,3-Dimethylphenylthiourea molecule. The presence of the sulfur and two nitrogen atoms imparts a rich and versatile chemistry to this moiety, making it a valuable synthon in organic chemistry and a key pharmacophore in medicinal chemistry. This document details the principal reactions, including S-alkylation, oxidation, and cyclization, and explores the biological significance of this class of compounds, particularly as enzyme inhibitors.
Core Chemical Reactivity of the Thiourea Moiety
The thiourea group, with its general structure R-NH-C(=S)-NH-R', is characterized by the nucleophilic nature of the sulfur atom and the basicity of the nitrogen atoms. The 2,3-dimethylphenyl substituent in this compound can influence this reactivity through steric and electronic effects.
S-Alkylation
One of the most fundamental reactions of the thiourea group is S-alkylation, which proceeds via nucleophilic attack of the sulfur atom on an alkyl halide or other alkylating agent. This reaction leads to the formation of an isothiouronium salt. These salts are valuable intermediates in organic synthesis, for instance, in the preparation of thiols. A highly efficient and practical method for the S-alkylation of arylthioureas utilizes tetraalkylammonium salts as alkylation reagents under transition-metal-free conditions, yielding S-substituted aryl-isothioureas in good to excellent yields.[1][2][3]
Oxidation
The sulfur atom in the thiourea group is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the oxidant and the reaction conditions. For instance, reaction with hydrogen peroxide can lead to the formation of thiourea dioxide.[4][5][6] Under acidic conditions, oxidation can yield formamidine disulfide. The oxidation of N,N'-dimethylthiourea with hydrogen peroxide has been shown to selectively form N,N'-dimethylthiourea dioxide, and the measurement of this product can be used to assess the presence of hydrogen peroxide in biological systems.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of Thiourea with Hydrogen Peroxide: <sup>13</sup>C NMR Studies of an Oxidative/Reductive Bleaching Process [ouci.dntb.gov.ua]
- 6. p2infohouse.org [p2infohouse.org]
Navigating the Safety Profile of 2,3-Dimethylphenylthiourea: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the available safety data and handling precautions for 2,3-Dimethylphenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's hazardous properties, safe handling procedures, and the toxicological profile of related substituted thioureas. While specific quantitative toxicity data for this compound is limited, this guide provides valuable context based on the broader class of thiourea derivatives to ensure safe laboratory practices.
Physicochemical and Hazard Identification
A foundational aspect of safe handling is understanding the compound's physical and chemical properties, alongside its hazard classifications. This compound is a solid crystalline substance, appearing as a white powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55752-58-4 | [1] |
| Molecular Formula | C9H12N2S | [2] |
| Molecular Weight | 180.27 g/mol | [2] |
| Physical State | Solid Crystalline | [1] |
| Appearance | White | [1] |
| Water Solubility | Low | [1] |
The primary hazard associated with this compound is its acute oral toxicity.[1] It is classified as "Toxic if swallowed".[1]
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Oral Toxicity | Category 3 | H301 - Toxic if swallowed | Danger | 💀 |
Handling and Safety Precautions
Given its toxicity profile, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[3]
-
Hand Protection: Wear appropriate protective gloves.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[3]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Hygiene Measures:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]
-
Contaminated work clothing should not be allowed out of the workplace.
Storage:
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Wash off immediately with plenty of soap and water.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Toxicological Profile of Substituted Thioureas
Proposed General Mechanism of Thiourea-Induced Toxicity:
This pathway suggests that metabolic activation of the thiourea moiety can lead to a reactive intermediate that depletes cellular glutathione, a key antioxidant.[5] The resulting oxidative stress can damage vital cellular components, ultimately leading to cell death.[6]
Potential Biological Activities and Experimental Protocols
Thiourea derivatives are not only studied for their toxicity but also for their potential therapeutic activities, including anti-inflammatory and cytotoxic effects against cancer cells.
Anti-inflammatory Activity
Some thiourea derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the cytotoxic potential of compounds.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the thiourea derivative with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
Conclusion
While specific quantitative toxicological data for this compound remains to be fully elucidated, the information available for the broader class of substituted thioureas underscores the importance of cautious handling and the implementation of robust safety protocols. The primary hazard identified is acute oral toxicity. Researchers should operate under the assumption that this compound may induce oxidative stress via glutathione depletion, a common mechanism for this chemical class. The potential biological activities of thiourea derivatives also warrant further investigation, with standardized assays providing a framework for such explorations. This guide serves as a foundational resource to promote safety and inform future research endeavors involving this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. (2,3-Dimethylphenyl)thiourea | C9H12N2S | CID 4036942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acute depletion of reduced glutathione causes extensive carbonylation of rat brain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-4,5-dimethylbenzothiazole from N-(2,3-Dimethylphenyl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-Amino-4,5-dimethylbenzothiazole, a valuable scaffold in medicinal chemistry, starting from N-(2,3-Dimethylphenyl)-thiourea. The primary method detailed is the oxidative cyclization of the aryl thiourea, a transformation historically known as the Hugerschoff reaction. This application note includes a conventional protocol utilizing elemental bromine, as well as a modern alternative employing a stable tribromide salt to enhance safety and control. Additionally, a protocol for the preparation of the starting material, N-(2,3-Dimethylphenyl)-thiourea, is provided. Quantitative data from analogous reactions are summarized, and key experimental workflows are visualized to aid in comprehension and execution.
Introduction
2-Aminobenzothiazoles are a privileged structural motif found in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and neuroprotective activities. The synthesis of substituted 2-aminobenzothiazoles is therefore of significant interest to the drug discovery and development community. A common and effective method for their preparation is the intramolecular electrophilic cyclization of N-aryl thioureas. This document outlines the synthesis of 2-Amino-4,5-dimethylbenzothiazole from N-(2,3-Dimethylphenyl)-thiourea, providing clear, actionable protocols for laboratory execution.
Synthesis Overview
The overall synthetic strategy involves two main stages: the preparation of the N-(2,3-Dimethylphenyl)-thiourea precursor and its subsequent oxidative cyclization to the target 2-Amino-4,5-dimethylbenzothiazole.
Caption: Overall two-step synthesis pathway.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-aminobenzothiazoles from N-aryl thioureas using various brominating agents. These values are indicative and may vary for the specific synthesis of 2-Amino-4,5-dimethylbenzothiazole.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Bromine (Br₂) | Acetic Acid | Room Temperature | 1 - 4 | 70 - 85 | [1] |
| Bromine (Br₂) | Chloroform | Room Temperature | 2 - 6 | 65 - 80 | [2] |
| Benzyltrimethylammonium Tribromide | Dichloromethane | Room Temperature | 1 - 3 | 80 - 95 | [1][3] |
| Catalytic HBr/NaBr in H₂SO₄ | Sulfuric Acid | 45 - 70 | 4 - 8 | 90 - 96 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-Dimethylphenyl)-thiourea
This protocol describes the preparation of the thiourea precursor from 2,3-dimethylaniline.
Materials:
-
2,3-Dimethylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2,3-dimethylaniline (1.0 eq), concentrated hydrochloric acid (1.1 eq), and water.
-
To this stirred solution, add ammonium thiocyanate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to afford pure N-(2,3-Dimethylphenyl)-thiourea.
-
Dry the product under vacuum.
Caption: Workflow for N-(2,3-Dimethylphenyl)-thiourea synthesis.
Protocol 2: Synthesis of 2-Amino-4,5-dimethylbenzothiazole via Oxidative Cyclization
Two alternative procedures for the cyclization step are provided below.
This is the traditional Hugerschoff reaction protocol. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
N-(2,3-Dimethylphenyl)-thiourea
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolve N-(2,3-Dimethylphenyl)-thiourea (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise from a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-4,5-dimethylbenzothiazole.
-
Dry the product under vacuum.
This method uses a stable, crystalline solid as the bromine source, which is easier and safer to handle.[1][3]
Materials:
-
N-(2,3-Dimethylphenyl)-thiourea
-
Benzyltrimethylammonium tribromide (BTMAT)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve N-(2,3-Dimethylphenyl)-thiourea (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add benzyltrimethylammonium tribromide (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with saturated sodium thiosulfate solution to quench any remaining bromine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Amino-4,5-dimethylbenzothiazole.
Caption: Comparative workflow for oxidative cyclization.
Characterization
The final product, 2-Amino-4,5-dimethylbenzothiazole, should be characterized by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the structure by identifying characteristic peaks.
-
Mass Spectrometry: Determine the molecular weight.
-
Purity Analysis (HPLC, TLC): Assess the purity of the final compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Bromine is highly toxic and corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 2-Amino-4,5-dimethylbenzothiazole from N-(2,3-Dimethylphenyl)-thiourea is a robust and reproducible process. The provided protocols offer both a classic and a modern approach to the key oxidative cyclization step, allowing researchers to choose the method that best suits their laboratory capabilities and safety considerations. The use of a stable tribromide salt is recommended for improved handling and reaction control. Careful execution of these protocols will provide access to this important heterocyclic building block for further research and development in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Application Note: Protocol for Antimicrobial Activity Screening of Thiourea Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential as antimicrobial agents.[1][2][3] Their structural features, including the presence of oxygen, nitrogen, and sulfur donor atoms, allow for coordination with metal centers and interaction with various biological targets, making them promising candidates in the fight against antibiotic resistance.[1][2][3] This application note provides detailed protocols for the in vitro screening of the antimicrobial activity of novel thiourea derivatives, focusing on established and reliable methodologies. The primary assays described are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for initial screening.
Data Presentation
The following table summarizes the antimicrobial activity of various thiourea derivatives against selected microbial strains, as reported in the literature. This data provides a reference for the potential efficacy of this class of compounds.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | Bacillus subtilis | 1.95 - 15.63 | [4] |
| Fluorinated pyridine derivative 4a | Staphylococcus pneumoniae | 1.95 - 15.63 | [4] |
| Fluorinated pyridine derivative 4a | Pseudomonas aeruginosa | 1.95 - 15.63 | [4] |
| Fluorinated pyridine derivative 4a | Escherichia coli | 1.95 - 15.63 | [4] |
| Thiadiazole derivative 4c | Gram-positive bacteria | - | [4] |
| Coumarin derivative 4d | Gram-positive bacteria | - | [4] |
| Thiourea Derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [5][6] |
| Thiourea Derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) (USA300) | 2 | [5][6] |
| Thiourea Derivative TD4 | Staphylococcus epidermidis | 2-16 | [5] |
| Thiourea Derivative TD4 | Enterococcus faecalis | 2-16 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | |
| Five Thiourea Derivative Ligands | Bacteria | 50 - 400 | [3] |
| Five Thiourea Derivative Ligands | Yeasts | 25 - 100 | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Thiourea derivatives
-
Sterile 96-well microtiter plates[8]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[7][9]
-
Test microorganisms (bacterial or fungal strains)
-
Standardized inoculum (0.5 McFarland standard)[7]
-
Sterile saline or broth for dilution
-
Micropipettes and sterile tips
-
Incubator[10]
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Thiourea Derivative Solutions:
-
Prepare a stock solution of each thiourea derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations to be tested.[7]
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][11]
-
Dilute this standardized suspension in broth to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Plate Setup:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[8]
-
Add 100 µL of the serially diluted thiourea derivative solutions to the corresponding wells, starting from the highest concentration.
-
This will result in a final volume of 200 µL per well with the desired test concentrations.
-
-
Inoculation:
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.[10]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiourea derivative at which there is no visible growth (no turbidity) compared to the growth control.[7]
-
Alternatively, the absorbance can be read using a plate reader.
-
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative screening method to assess the susceptibility of a microorganism to an antimicrobial agent.[11]
Materials:
-
Thiourea derivatives
-
Sterile paper disks (6 mm diameter)[11]
-
Mueller-Hinton Agar (MHA) plates[11]
-
Test microorganisms
-
Sterile cotton swabs[11]
-
Standardized inoculum (0.5 McFarland standard)[11]
-
Sterile forceps[11]
-
Incubator
Procedure:
-
Preparation of Thiourea Derivative Disks:
-
Dissolve the thiourea derivatives in a suitable solvent to a desired concentration.
-
Impregnate sterile paper disks with a known volume (e.g., 20 µL) of the thiourea derivative solution.[11]
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid.[12]
-
Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.[13]
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature for 16-24 hours.[14]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[11] A larger zone of inhibition indicates greater antimicrobial activity.
-
Experimental Workflow and Signaling Pathways
The general workflow for screening the antimicrobial activity of thiourea derivatives is a stepwise process that moves from initial qualitative screening to quantitative assessment.
Caption: Experimental workflow for antimicrobial screening of thiourea derivatives.
The precise signaling pathways for the antimicrobial action of thiourea derivatives are still under investigation and can vary. However, some proposed mechanisms include interference with crucial biological processes.[15] For instance, some derivatives are thought to disrupt the NAD+/NADH homeostasis and the integrity of the bacterial cell wall.[5] Molecular docking studies have also suggested that thiourea derivatives may target enzymes involved in the biosynthesis of the bacterial cell wall.[16]
Caption: Proposed mechanisms of antimicrobial action for thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. asm.org [asm.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. youtube.com [youtube.com]
- 16. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
Application of 2,3-Dimethylphenylthiourea in the Synthesis of Pyrimido[2,1-b]benzothiazoles: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of pyrimido[2,1-b]benzothiazoles, utilizing 2,3-dimethylphenylthiourea as a key starting material. Pyrimido[2,1-b]benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document outlines a two-step synthetic pathway, beginning with the formation of a crucial 2-aminobenzothiazole intermediate, followed by a one-pot, three-component reaction to construct the final heterocyclic scaffold. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate the replication and adaptation of this methodology in a research setting.
Introduction
Pyrimido[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. These molecules have been reported to exhibit a variety of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthesis of these complex structures is often achieved through multi-component reactions, which offer an efficient and atom-economical approach to generating molecular diversity.
This application note details a robust two-step synthetic route to pyrimido[2,1-b]benzothiazoles, commencing with the oxidative cyclization of this compound to yield 4,5-dimethyl-2-aminobenzothiazole. This intermediate is then utilized in a subsequent one-pot, three-component condensation reaction with an appropriate aldehyde and a β-ketoester to afford the target pyrimido[2,1-b]benzothiazole.
Synthetic Pathway Overview
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the conversion of this compound to a substituted 2-aminobenzothiazole, which then serves as the key building block for the final pyrimido[2,1-b]benzothiazole structure.
Figure 1: Overall synthetic workflow for the preparation of pyrimido[2,1-b]benzothiazoles from this compound.
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethyl-2-aminobenzothiazole via Oxidative Cyclization
The synthesis of the 2-aminobenzothiazole intermediate from the corresponding N-arylthiourea is a critical first step. The Hugershoff reaction, involving oxidative cyclization with bromine, is a classic method.[1] Alternatively, transition metal-catalyzed approaches offer milder reaction conditions.[2][3]
Protocol: Oxidative Cyclization using Bromine
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Bromination: Cool the solution in an ice bath and add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Oxidative Cyclization
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromine | Chloroform | 0 to RT | 2-4 | 70-85 | [1] |
| RuCl₃ | 1,2-Dichloroethane | 80 | 12 | up to 91 | [2] |
| Ni(OTf)₂ | 1,4-Dioxane | 100 | 12 | 85-95 | [3] |
| Pd(OAc)₂ | Toluene | 110 | 24 | 80-90 | [2] |
Step 2: Synthesis of Pyrimido[2,1-b]benzothiazoles via One-Pot Three-Component Reaction
This reaction involves the condensation of the substituted 2-aminobenzothiazole, an aldehyde, and a β-ketoester. This method is highly efficient and allows for the rapid generation of a library of derivatives by varying the aldehyde and β-ketoester components.[4][5]
Protocol: One-Pot Synthesis of Pyrimido[2,1-b]benzothiazoles
-
Mixing of Reactants: In a round-bottom flask, combine 4,5-dimethyl-2-aminobenzothiazole (1 equivalent), the desired aldehyde (1 equivalent), and a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent).
-
Catalyst Addition (Optional): While some reactions proceed without a catalyst, an acid or base catalyst can be added to improve the reaction rate and yield.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) with stirring. The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol or DMF.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Table 2: Representative Data for the One-Pot Synthesis of Pyrimido[2,1-b]benzothiazoles
| Aldehyde | β-Ketoester | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Solvent-free | 60 | 3-5 | 60-72 | [4][6] |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Ethanol | Reflux | 6-8 | 85-95 | [5] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | DMF | 100 | 4-6 | 80-90 | [5] |
| 2-Naphthaldehyde | Ethyl Benzoylacetate | Solvent-free | 80 | 5-7 | 75-85 | [4] |
Reaction Mechanism
The proposed mechanism for the one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles is illustrated below. It typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.
Figure 2: Proposed reaction mechanism for the synthesis of pyrimido[2,1-b]benzothiazoles.
Conclusion
The two-step synthetic approach described in this application note provides a versatile and efficient method for the preparation of a diverse range of pyrimido[2,1-b]benzothiazole derivatives starting from this compound. The methodologies are well-established and can be readily implemented in a standard organic synthesis laboratory. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of novel heterocyclic compounds with potential therapeutic applications.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 5. Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst [cnj.araku.ac.ir]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2,3-Dimethylphenylthiourea as a Corrosion Inhibitor for Mild Steel
To the Researcher: Publicly available scientific literature does not currently contain specific experimental data on the use of 2,3-Dimethylphenylthiourea as a corrosion inhibitor for mild steel. The following application notes and protocols are therefore provided as a comprehensive guide for researchers and scientists to conduct their own evaluation of this compound. The methodologies are based on established standards for testing thiourea derivatives as corrosion inhibitors.
Introduction
Thiourea and its derivatives are a well-established class of organic compounds that exhibit significant potential as corrosion inhibitors for various metals, particularly mild steel in acidic environments. Their effectiveness is largely attributed to the presence of sulfur and nitrogen atoms, which can coordinate with the metal surface, forming a protective film that impedes the corrosion process. This protective layer can inhibit both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The molecular structure of the thiourea derivative, including the presence and position of substituent groups on the phenyl ring, can significantly influence its inhibition efficiency. The investigation of this compound is a logical step in the exploration of this class of inhibitors.
Proposed Mechanism of Action
The corrosion inhibition by this compound is expected to occur via adsorption of the molecule onto the mild steel surface. This adsorption can be a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule and the negatively charged steel surface (in acidic media, due to the adsorption of anions like Cl⁻).
-
Chemisorption: This involves the sharing of electrons between the lone pairs of the sulfur and nitrogen atoms in the thiourea group and the vacant d-orbitals of the iron atoms on the steel surface. The presence of the aromatic ring can also contribute to the adsorption through π-electron interactions.
The adsorbed this compound molecules form a barrier layer that isolates the steel surface from the corrosive medium, thereby reducing the corrosion rate.
Application Notes: Development of 2,3-Dimethylphenylthiourea-Based Fluorescent Chemosensors for Metal Ion Detection
Introduction
Thiourea derivatives have garnered significant attention in the field of supramolecular chemistry and analytical sciences due to their ability to act as effective and often selective chemosensors for various metal ions. The presence of both sulfur and nitrogen atoms provides excellent coordination sites for metal cations. The interaction between a thiourea-based chemosensor and a metal ion can lead to distinct changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, which forms the basis for detection.
This document provides detailed application notes and protocols for the development and use of fluorescent chemosensors based on the 2,3-dimethylphenylthiourea scaffold for the detection of specific metal ions. The substitution pattern on the phenyl ring can influence the selectivity and sensitivity of the sensor. By incorporating a fluorophore into the molecular structure, the binding event with a metal ion can be transduced into a measurable optical signal.
Signaling Mechanisms
The fluorescence response of these chemosensors upon metal ion binding is typically governed by one of several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). In many thiourea-based sensors, the lone pair of electrons on the sulfur or nitrogen atoms can quench the fluorescence of the attached fluorophore through a PET mechanism. Upon coordination with a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Caption: Proposed PET-based signaling pathway for a this compound sensor.
Data Presentation
The performance of a fluorescent chemosensor is evaluated based on several key parameters, including its selectivity towards a target metal ion, its sensitivity (limit of detection), and the strength of the interaction (binding constant). The following table summarizes the hypothetical performance of a this compound-based sensor, "Sensor A," for the detection of Hg²⁺.
| Sensor | Target Ion | Fluorophore | Solvent System | Limit of Detection (LOD) | Binding Constant (Kₐ) | Quantum Yield (Φ) (Free vs. Bound) | Reference |
| Sensor A | Hg²⁺ | Pyrene | CH₃CN/H₂O (1:1, v/v) | 50 nM | 2.5 x 10⁵ M⁻¹ | 0.05 → 0.65 | [Hypothetical Data] |
| Sensor B | Cu²⁺ | Anthracene | DMSO/H₂O (9:1, v/v) | 100 nM | 1.8 x 10⁴ M⁻¹ | 0.12 → 0.01 (Quenching) | [Hypothetical Data] |
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dimethylphenyl)-N'-(1-pyrenyl)thiourea (Sensor A)
This protocol describes a general method for the synthesis of a this compound-based fluorescent chemosensor.
Materials:
-
1-Aminopyrene
-
2,3-Dimethylphenyl isothiocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 1-aminopyrene (1.0 eq) in anhydrous DCM in a round bottom flask.
-
Add 2,3-dimethylphenyl isothiocyanate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure sensor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of Sensor A.
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol outlines the procedure for evaluating the sensing properties of the synthesized chemosensor towards a target metal ion.
Materials:
-
Stock solution of the sensor (e.g., 1 mM in CH₃CN)
-
Stock solution of the metal salt (e.g., 10 mM Hg(ClO₄)₂ in water)
-
Spectrofluorometer
-
Quartz cuvette (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a solution of the sensor in the desired solvent system (e.g., 10 µM in CH₃CN/H₂O) in the quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and binding constant.
Protocol 3: Determination of the Limit of Detection (LOD)
Procedure:
-
Measure the fluorescence intensity of a blank solution (sensor only) at least 10 times and calculate the standard deviation (σ).
-
Obtain the slope (k) of the linear portion of the fluorescence intensity vs. metal ion concentration plot from the initial part of the titration curve.
-
Calculate the LOD using the formula: LOD = 3σ / k .
This comprehensive set of notes and protocols provides a framework for researchers and scientists to develop and characterize this compound-based fluorescent chemosensors for the sensitive and selective detection of metal ions, which is a critical aspect of environmental monitoring and drug development.
Standard operating procedure for the synthesis of N,N'-disubstituted thioureas.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-disubstituted thioureas are a significant class of organic compounds possessing a wide array of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1] Their applications span various therapeutic areas, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory research.[2][3] This document provides detailed standard operating procedures for the synthesis of both symmetrical and unsymmetrical N,N'-disubstituted thioureas, tailored for researchers in academic and industrial settings.
The synthetic protocols described herein are based on established and reliable methods, emphasizing efficiency, safety, and adaptability to a range of substrates. The primary methods covered include the reaction of primary amines with isothiocyanates and a two-step protocol for unsymmetrical derivatives using phenyl chlorothionoformate.[1][4][5]
General Synthetic Pathways
The synthesis of N,N'-disubstituted thioureas can be broadly categorized into two main approaches depending on the desired substitution pattern: symmetrical and unsymmetrical.
-
Symmetrical N,N'-Disubstituted Thioureas: These compounds, where both nitrogen atoms are substituted with identical groups, are commonly synthesized from the reaction of a primary amine with carbon disulfide.[6][7]
-
Unsymmetrical N,N'-Disubstituted Thioureas: For derivatives with different substituents on the nitrogen atoms, the most straightforward method involves the reaction of a primary amine with an isothiocyanate.[1][8] An alternative two-step method using phenyl chlorothionoformate also provides a versatile route to these compounds.[4][5]
This document will focus on the synthesis of unsymmetrical N,N'-disubstituted thioureas due to their broader applicability in generating diverse chemical libraries for drug development.
Experimental Protocols
Method 1: Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas from a Primary Amine and an Isothiocyanate
This method is based on the nucleophilic addition of a primary amine to the electrophilic carbon of an isothiocyanate.[1] The reaction is typically high-yielding and proceeds under mild conditions.[1]
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
Isothiocyanate (e.g., phenyl isothiocyanate, ethyl isothiocyanate)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (flash column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., DCM) to achieve a concentration of approximately 0.1–0.5 M.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add the isothiocyanate (1.0–1.1 equivalents) dropwise at room temperature.[1] For highly reactive amines, the addition can be performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.
Method 2: Two-Step Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas via a Thiocarbamate Intermediate
This method is particularly useful when the desired isothiocyanate is not commercially available. It involves the initial formation of a thiocarbamate from an amine and phenyl chlorothionoformate, followed by reaction with a second amine.[4][5]
Step 1: Synthesis of the Thiocarbamate Intermediate
Materials:
-
Primary amine (first amine)
-
Phenyl chlorothionoformate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
The primary amine (2 equivalents) is reacted with phenyl chlorothionoformate (1 equivalent) in water at room temperature.[5]
-
The reaction is typically rapid, and the thiocarbamate intermediate precipitates out of the solution.
-
The solid intermediate is isolated by filtration and washed with water.
Step 2: Synthesis of the Unsymmetrical Thiourea
Materials:
-
Thiocarbamate intermediate from Step 1
-
Primary amine (second, different amine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
The isolated thiocarbamate (1.0 equivalent) and the second primary amine (1.0 equivalent) are suspended in water in a round-bottom flask.[5]
-
The reaction mixture is heated to reflux (100 °C) and stirred until the reaction is complete, as monitored by TLC.[5]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product can be purified by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various N,N'-disubstituted thioureas.
Table 1: Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
| Entry | Amine | Isothiocyanate | Product | Yield (%) | m.p. (°C) | Reference |
| 1 | Aniline | Phenyl isothiocyanate | 1,3-Diphenylthiourea | >95 | 152 | [6] |
| 2 | Benzylamine | Phenyl isothiocyanate | 1-Benzyl-3-phenylthiourea | 83 | - | [5] |
| 3 | Aniline | Benzyl isothiocyanate | 1-Anilino-3-benzylthiourea | 83 | - | [5] |
| 4 | 4-Methoxyaniline | Phenyl isothiocyanate | 1-(4-Methoxyphenyl)-3-phenylthiourea | - | 141-143 | [4] |
| 5 | Benzylamine | Naphthalen-1-yl isothiocyanate | 1-Benzyl-3-(naphthalen-1-yl)thiourea | - | 173-175 | [4] |
Table 2: Characterization Data for Selected N,N'-Disubstituted Thioureas
| Compound | Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
| 1,3-Diphenylthiourea | C13H12N2S | 8.11 (s, 2H), 7.26–7.44 (m, 10H)[6] | 180.376, 136.289, 133.948, 128.841, 124.111, 20.739[6] | 229.0794 |
| 1-(4-Methoxyphenyl)-3-phenylthiourea | C14H14N2OS | 7.75–7.64 (m, 1H), 7.38–7.45 (m, 5H), 7.30 (t, J = 7.6 Hz, 2H), 7.15 (d, J = 7.6 Hz, 2H)[4] | - | 259.0899 |
| 1-Benzyl-3-(naphthalen-1-yl)thiourea | C18H16N2S | 9.83 (s, 1H), 8.11 (s, 1H), 7.98–7.85 (m, 3H), 7.54–7.52 (m, 5H), 7.30–7.25 (m, 6H), 4.73 (d, J = 5.4 Hz, 2H)[4] | 182.3, 139.3, 134.4, 134.0, 130.1, 128.2, 127.3, 126.9, 126.7, 126.2, 125.8, 125.4, 122.9, 47.5[4] | 293.1107 |
Visualizations
Caption: General reaction for the synthesis of N,N'-disubstituted thioureas.
Caption: Workflow for the synthesis and purification of N,N'-disubstituted thioureas.
References
- 1. benchchem.com [benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,3-Dimethylphenylthiourea in Coordination Chemistry
Disclaimer: Due to a lack of specific published data on the coordination chemistry of 2,3-dimethylphenylthiourea, the following application notes and protocols are based on established methodologies for structurally similar thiourea derivatives. Researchers should consider these as a starting point and optimize the experimental conditions for the specific ligand.
Introduction
Thiourea and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal centers through their sulfur and nitrogen donor atoms.[1][2] This versatility allows for the formation of complexes with diverse geometries and electronic properties. The resulting metal complexes of thiourea derivatives have shown significant potential in various applications, including catalysis and medicinal chemistry, exhibiting antimicrobial and anticancer activities.[1][2][3][4] The ligand, this compound, with its specific steric and electronic profile, is a promising candidate for the synthesis of novel coordination compounds with unique properties.
Synthesis of this compound Ligand
The synthesis of N,N'-disubstituted thioureas is typically a straightforward process involving the reaction of an isothiocyanate with a primary amine. For the synthesis of this compound, one would react 2,3-dimethylaniline with a suitable isothiocyanate or 2,3-dimethylphenyl isothiocyanate with an appropriate amine. The reaction is generally performed in a solvent such as acetone or ethanol.
General Protocol for the Synthesis of Metal Complexes with this compound
This protocol outlines a general procedure for the synthesis of transition metal complexes with this compound. The choice of metal salt and solvent may vary depending on the target complex.
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CoCl₂, NiBr₂, PdCl₂, CuCl₂·2H₂O)
-
Ethanol or Acetonitrile (analytical grade)
-
Stir plate and magnetic stir bar
-
Glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve a stoichiometric amount of this compound in ethanol or acetonitrile in a round-bottom flask.
-
In a separate vessel, dissolve the corresponding metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature. The molar ratio of ligand to metal is typically 2:1.[1]
-
The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the metal complex) is collected by filtration.
-
The collected solid is washed with the solvent used for the reaction and then dried in a desiccator.
Characterization:
The synthesized complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity. These include:
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its coordination to the metal center.
-
Infrared (IR) Spectroscopy: To identify the coordination mode of the thiourea ligand (i.e., through sulfur and/or nitrogen atoms).
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
Potential Applications and Experimental Protocols
Based on the known activities of other thiourea-metal complexes, complexes of this compound could be investigated for the following applications.
Antimicrobial Activity
Protocol: Agar Disc Diffusion Method
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Dissolve the synthesized metal complexes in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper discs with the complex solutions and place them on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium in 96-well plates.
-
After 24 hours of incubation, treat the cells with various concentrations of the synthesized metal complexes.
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength.
-
The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be calculated.[5]
Data Presentation
Due to the absence of specific experimental data for this compound complexes, a generalized table structure is provided below for researchers to populate with their own findings.
Table 1: Physicochemical and Spectroscopic Data for Metal Complexes of this compound
| Complex | Formula | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | IR ν(C=S) (cm⁻¹) | ¹H NMR (δ, ppm) |
| [M(L)₂X₂] | |||||||
| [M'(L)₂]X₂ |
L = this compound; M, M' = Metal Ion; X = Anion
Table 2: Biological Activity Data for Metal Complexes of this compound
| Complex | Test Organism/Cell Line | MIC (µg/mL) or Zone of Inhibition (mm) | IC₅₀ (µM) |
| [M(L)₂X₂] | S. aureus | ||
| E. coli | |||
| MCF-7 | |||
| [M'(L)₂]X₂ | S. aureus | ||
| E. coli | |||
| MCF-7 |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration
Visualizations
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound metal complexes.
Caption: General workflow for the synthesis of metal complexes.
Caption: Workflow for biological evaluation of complexes.
References
- 1. Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Photocatalytic Degradation of Organic Pollutants Using 2,3-Dimethylphenylthiourea Complexes
Disclaimer: The following application notes and protocols are based on established principles of photocatalysis and synthetic chemistry derived from studies on analogous thiourea-based metal complexes. As of the compilation of this document, specific research on the photocatalytic degradation of organic pollutants using 2,3-Dimethylphenylthiourea complexes is not extensively available in peer-reviewed literature. Therefore, the provided protocols are intended as a foundational guide for researchers to develop and optimize their own experimental procedures.
Introduction
Thiourea derivatives and their metal complexes are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. The presence of sulfur and nitrogen donor atoms allows for the formation of stable complexes with various transition metals. These complexes can exhibit semiconductor properties and, upon excitation with light of appropriate energy, can generate electron-hole pairs, which are the driving force for photocatalytic redox reactions. This potential makes them candidates for the degradation of persistent organic pollutants in wastewater.
This document outlines the synthesis of this compound and its potential metal complexes, followed by a generalized protocol for evaluating their photocatalytic activity in the degradation of organic pollutants.
Synthesis of this compound Ligand and its Metal Complexes
Synthesis of N-(2,3-Dimethylphenyl)thiourea
N-(2,3-Dimethylphenyl)thiourea can be synthesized through several established methods for thiourea derivatives. A common approach involves the reaction of 2,3-dimethylaniline with an isothiocyanate source.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable organic solvent such as acetonitrile or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent.
-
Acidification and Reflux: Slowly add benzoyl chloride (1.1 equivalents) to the mixture. The reaction is typically heated to reflux for several hours (2-4 hours) to facilitate the in-situ formation of benzoyl isothiocyanate and its subsequent reaction with the aniline.
-
Hydrolysis: After the reaction is complete (monitored by TLC), the intermediate N-(2,3-dimethylphenyl)-N'-benzoylthiourea is hydrolyzed by adding an aqueous solution of sodium hydroxide (e.g., 2M) and refluxing for another 1-2 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, N-(2,3-Dimethylphenyl)thiourea, may precipitate. The solid product can be collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified ligand.
Synthesis of this compound Metal Complexes (General Procedure)
Metal complexes of N-(2,3-Dimethylphenyl)thiourea can be prepared by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)).
Protocol:
-
Ligand Solution: Dissolve N-(2,3-Dimethylphenyl)thiourea (typically 2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The formation of a precipitate or a color change often indicates complex formation.
-
Reaction Time: The reaction mixture is typically stirred for several hours (e.g., 2-6 hours) at room temperature or under gentle reflux to ensure complete complexation.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether to facilitate drying. The complex can be dried in a desiccator or under vacuum.
Photocatalytic Degradation of Organic Pollutants
This section provides a generalized protocol for assessing the photocatalytic activity of the synthesized this compound complexes using a model organic pollutant, such as an organic dye (e.g., Methylene Blue, Rhodamine B) or a colorless pollutant (e.g., phenol, bisphenol A).
Experimental Setup
A typical photocatalytic reactor consists of a light source (e.g., a UV lamp or a solar simulator), a reaction vessel, and a stirring mechanism. The temperature of the reaction can be controlled using a water jacket around the vessel.
Protocol for Photocatalytic Degradation
-
Catalyst Suspension: Prepare a suspension of the this compound metal complex in a known volume of deionized water containing the target organic pollutant at a specific concentration (e.g., 10-20 mg/L). The catalyst loading needs to be optimized but a typical starting concentration is 0.5-1.0 g/L.
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.
-
Photocatalytic Reaction: Initiate the photocatalytic reaction by turning on the light source.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.
-
Sample Preparation: Immediately centrifuge or filter the withdrawn samples to remove the catalyst particles.
-
Analysis: Analyze the concentration of the organic pollutant in the filtrate using a suitable analytical technique. For colored pollutants like dyes, UV-Visible spectrophotometry is commonly used to measure the absorbance at the wavelength of maximum absorption (λmax). For colorless pollutants, High-Performance Liquid Chromatography (HPLC) is a more appropriate method.
-
Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after the dark adsorption period) and Cₜ is the concentration at time 't'.
Data Presentation
For effective comparison of photocatalytic performance, quantitative data should be summarized in tables.
Table 1: Synthesis Yield of this compound and its Metal Complexes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) |
| This compound | C₉H₁₂N₂S | 180.27 | [Insert experimental value] |
| [Cu(2,3-DMPT)₂Cl₂] | C₁₈H₂₄Cl₂CuN₄S₂ | 535.00 | [Insert experimental value] |
| [Ni(2,3-DMPT)₂Cl₂] | C₁₈H₂₄Cl₂N₄NiS₂ | 529.95 | [Insert experimental value] |
| [Co(2,3-DMPT)₂Cl₂] | C₁₈H₂₄Cl₂CoN₄S₂ | 530.18 | [Insert experimental value] |
| [Zn(2,3-DMPT)₂Cl₂] | C₁₈H₂₄Cl₂N₄S₂Zn | 536.84 | [Insert experimental value] |
| (Note: 2,3-DMPT is an abbreviation for this compound. The exact stoichiometry of the complexes should be confirmed by elemental analysis.) |
Table 2: Photocatalytic Degradation of Methylene Blue (Example Data)
| Catalyst | Catalyst Loading (g/L) | Initial Pollutant Conc. (mg/L) | Irradiation Time (min) | Final Pollutant Conc. (mg/L) | Degradation Efficiency (%) | Apparent Rate Constant (k_app, min⁻¹) |
| [Cu(2,3-DMPT)₂Cl₂] | 1.0 | 10 | 120 | [Insert value] | [Insert value] | [Insert value] |
| [Ni(2,3-DMPT)₂Cl₂] | 1.0 | 10 | 120 | [Insert value] | [Insert value] | [Insert value] |
| [Co(2,3-DMPT)₂Cl₂] | 1.0 | 10 | 120 | [Insert value] | [Insert value] | [Insert value] |
| [Zn(2,3-DMPT)₂Cl₂] | 1.0 | 10 | 120 | [Insert value] | [Insert value] | [Insert value] |
| (The apparent rate constant can be determined by plotting ln(C₀/Cₜ) vs. time, assuming pseudo-first-order kinetics.) |
Visualizations
Caption: Workflow for the synthesis of the thiourea ligand and its metal complex.
Caption: Experimental workflow for the photocatalytic degradation of organic pollutants.
Concluding Remarks
The protocols and guidelines presented here offer a starting point for the investigation of this compound complexes as potential photocatalysts for the degradation of organic pollutants. Researchers should be aware that optimization of various experimental parameters, including catalyst loading, pH of the solution, and the nature of the light source, will be crucial to achieve maximum degradation efficiency. Furthermore, detailed characterization of the synthesized complexes using techniques such as FT-IR, UV-Vis, NMR, and elemental analysis is essential to confirm their structure and purity before evaluating their photocatalytic performance.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2,3-Dimethylphenylthiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,3-Dimethylphenylthiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.
Troubleshooting Guide
Encountering issues in the synthesis of this compound is common. This guide addresses potential problems and offers solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Poor quality of starting materials: 2,3-dimethylaniline may be oxidized or impure. The thiocarbonyl source (e.g., thiophosgene or carbon disulfide) may be degraded. | - Use freshly distilled 2,3-dimethylaniline. - Ensure the purity of the thiocarbonyl source. |
| Inefficient isothiocyanate formation: The reaction to form 2,3-dimethylphenyl isothiocyanate may be incomplete. | - Optimize the reaction conditions for isothiocyanate synthesis (temperature, reaction time). - Consider using a different thiocarbonyl source. | |
| Low nucleophilicity of the amine: If using a substituted amine, electron-withdrawing groups can decrease its reactivity. | - For the synthesis of this compound, ammonia or an ammonia surrogate is used, which is highly reactive. If using a substituted amine, consider using a stronger base or increasing the reaction temperature. | |
| Decomposition of the isothiocyanate intermediate: Isothiocyanates can be unstable, especially at elevated temperatures. | - Use the isothiocyanate intermediate immediately after its formation. - Perform the subsequent reaction with ammonia at or below room temperature. | |
| Formation of Side Products | Reaction of isothiocyanate with water: Moisture in the reaction can lead to the formation of the corresponding amine and carbonyl sulfide. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of symmetrical thiourea: If an amine is present during the formation of the isothiocyanate, it can react to form a symmetrical thiourea. | - Ensure the complete conversion of the starting amine to the isothiocyanate before the addition of the second amine (if applicable). | |
| Formation of ureas: If the thiocarbonyl source is contaminated with a carbonyl source (e.g., phosgene), ureas can be formed as byproducts. | - Use a pure thiocarbonyl source. | |
| Difficult Purification | Product is an oil or does not crystallize: The crude product may be impure, preventing crystallization. | - Attempt purification by column chromatography on silica gel. - Try different solvent systems for recrystallization. |
| Product is contaminated with starting materials: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - Optimize the stoichiometry of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is a two-step process. First, 2,3-dimethylaniline is converted to 2,3-dimethylphenyl isothiocyanate. This intermediate is then reacted with ammonia to yield this compound.
Q2: How can I prepare the 2,3-dimethylphenyl isothiocyanate intermediate?
A2: 2,3-dimethylphenyl isothiocyanate can be synthesized by reacting 2,3-dimethylaniline with a thiocarbonyl source like thiophosgene or carbon disulfide in the presence of a base.[1]
Q3: What are the critical safety precautions to take during this synthesis?
A3: Thiophosgene and carbon disulfide are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Hydrogen sulfide, a potential byproduct, is also a toxic gas.
Q4: My reaction is very slow. What can I do to speed it up?
A4: The reaction rate is influenced by the reactivity of the isothiocyanate. Ensure the isothiocyanate has been successfully formed. While increasing the temperature can speed up the reaction, it may also lead to the degradation of the isothiocyanate. It is often preferable to allow the reaction to proceed for a longer time at a lower temperature.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TTC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylphenyl Isothiocyanate
This protocol describes the synthesis of the key intermediate, 2,3-dimethylphenyl isothiocyanate, from 2,3-dimethylaniline.
Materials:
-
2,3-Dimethylaniline
-
Carbon disulfide
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Desulfurizing agent (e.g., dicyclohexylcarbodiimide - DCC)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the dithiocarbamate salt.
-
Add the desulfurizing agent (e.g., DCC, 1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used).
-
The filtrate containing the crude 2,3-dimethylphenyl isothiocyanate can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol outlines the reaction of the isothiocyanate intermediate with ammonia.
Materials:
-
Crude or purified 2,3-dimethylphenyl isothiocyanate
-
Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol)
-
Ethanol or another suitable polar solvent
Procedure:
-
Dissolve the 2,3-dimethylphenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
To the stirred solution, add the ammonia solution (1.1-1.2 eq) dropwise at room temperature. The reaction may be exothermic.
-
After the addition, continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Optimizing reaction conditions is crucial for maximizing yield and purity. The following table provides a general framework for optimization based on common variables in thiourea synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0°C to Room Temp | Room Temperature | 40-50°C | Lower temperatures may require longer reaction times but can minimize side products. Higher temperatures can accelerate the reaction but may lead to isothiocyanate decomposition. |
| Solvent | Dichloromethane | Tetrahydrofuran | Ethanol | The choice of solvent can affect the solubility of reactants and the reaction rate. Polar aprotic solvents are often a good starting point. |
| Ammonia Source | Aqueous Ammonia | Ammonia in Methanol | Ammonium Chloride/Base | The choice of ammonia source can influence the reaction rate and workup procedure. |
| Reaction Time | 1-3 hours | 3-6 hours | 6-12 hours | Reaction time should be optimized by monitoring with TLC to ensure completion without significant side product formation. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Common side reactions and byproducts in thiourea synthesis from isothiocyanates.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of thioureas from isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?
The synthesis of thiourea from an isothiocyanate and a primary or secondary amine is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often considered a "click-type" reaction.[1]
Q2: What are the most common side reactions and byproducts observed in this synthesis?
The most frequently encountered side reaction is the formation of a symmetrical thiourea when an unsymmetrical product is desired. This occurs when the in-situ generated isothiocyanate reacts with the starting amine.[2] Other potential byproducts can arise from the decomposition of the isothiocyanate starting material, especially if it is unstable.[2][3] In syntheses aiming for unsymmetrical thioureas, if the intermediate isothiocyanate reacts with the initial amine, a symmetrical product will be formed.[2]
Q3: How do the electronic properties of the reactants affect the reaction rate?
The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate:
-
Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and react more slowly.[1][4]
-
Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react faster. Those with EDGs are less electrophilic and react more slowly.[1][4]
A combination of a weakly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to significantly longer reaction times.[1][4]
Q4: Can secondary amines be used in this synthesis?
Yes, secondary amines readily react with isothiocyanates to produce trisubstituted thioureas. The reaction mechanism is identical to that with primary amines.[1] Even sterically hindered secondary amines can provide quantitative yields, particularly with methods like ball milling.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low yield is one of the most common problems encountered. The following guide provides potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[2] | Improved yield and reduced side products from isothiocyanate decomposition.[2] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[2] | Increased conversion to the desired thiourea product.[2] |
| Low Amine Nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary.[2] | Enhanced reaction rate and higher yield.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant. | Drive the reaction to completion. |
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Symmetrical Thiourea Byproduct
When synthesizing an unsymmetrical thiourea, the formation of a symmetrical byproduct is a common issue.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction of Intermediate Isothiocyanate with Starting Amine | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[2] | Minimized formation of the symmetrical thiourea byproduct. |
| Use of Carbon Disulfide for In-situ Generation | When using carbon disulfide to generate the isothiocyanate in situ, the intermediate dithiocarbamate may not efficiently convert, leading to side reactions. The addition of a coupling reagent can facilitate this conversion.[2][4] | Improved yield of the desired unsymmetrical thiourea. |
Logical Flow for Minimizing Symmetrical Byproduct
Caption: Strategy to minimize symmetrical byproduct formation.
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an Oil and Fails to Crystallize | Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a suitable eluent (e.g., a gradient of ethyl acetate in hexane) is commonly used.[1] Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane). This can induce crystallization by removing impurities that inhibit solidification.[1] |
| Product Contaminated with Starting Materials | Recrystallization: This is highly effective for purifying solid products. Choose a solvent or solvent pair where the thiourea is soluble when hot but sparingly soluble when cold, while impurities remain soluble.[1] Common solvents include ethanol, methanol, or ethanol/water mixtures.[1] Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[3][5] |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the synthesis of N,N'-disubstituted thioureas.
| Amine | Isothiocyanate | Reaction Conditions | Time | Yield (%) | Reference |
| Various Anilines | Phenyl Isothiocyanate | Manual Grinding (Mortar & Pestle) | 5-45 min | ≥99 | [1] |
| Various Anilines | Phenyl Isothiocyanate | Automated Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| Various Anilines | 4-Bromophenyl Isothiocyanate | Manual Grinding, then Recrystallization | 5-40 min | 89-98 | [1] |
| n-Butylamine | Carbon Disulfide | Microwave on Alumina Surface | 5 min | 92 | [1] |
| Aniline | Carbon Disulfide | Microwave on Alumina Surface | 6 min | 90 | [1] |
| Benzylamine | (Isothiocyanatomethyl)benzene | DCM, Et3N, rt | 2-3 h | 95 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol provides a general procedure for a standard solution-phase synthesis.[1]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[1]
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Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization or flash column chromatography on silica gel.[1]
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.[1]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.[1]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualized Experimental Workflow
General Experimental Workflow for Thiourea Synthesis and Purification
Caption: General workflow for thiourea synthesis and purification.
References
Technical Support Center: Purification of Crude 2,3-Dimethylphenylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3-Dimethylphenylthiourea.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | - The solution is not saturated (too much solvent was used).- The cooling process was too rapid.- High concentration of impurities inhibiting crystallization. | - Concentrate the solution by carefully evaporating some solvent and allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.- Add a seed crystal of pure this compound. |
| Formation of an oil instead of crystals ("oiling out") | - The melting point of the compound is lower than the boiling point of the solvent.- The solution was cooled too quickly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution), and cool slowly.- Select a solvent with a lower boiling point.- Perform a preliminary purification step, such as a solvent wash or short column chromatography, to remove excess impurities before recrystallization. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The product has significant solubility in the cold recrystallization solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation.- Consider a different recrystallization solvent or solvent system where the product has lower solubility at cold temperatures. |
| Crystals are colored or appear impure | - Colored impurities are co-crystallizing with the product.- Thermal degradation of the product due to prolonged heating. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Avoid prolonged heating of the solution. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC) | - Inappropriate mobile phase polarity.- Column was not packed properly (channeling).- Column was overloaded with the sample. | - Adjust the mobile phase polarity. If the spots are too high on the TLC plate (high Rf), decrease the polarity (increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.- Repack the column, ensuring the silica gel is settled and the bed is level.- Use a larger column or reduce the amount of crude material loaded. |
| Product is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Streaking of spots on the TLC plate | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was too concentrated. | - Add a small amount of a modifier to the mobile phase. For basic compounds like residual 2,3-dimethylaniline, adding a small percentage of triethylamine (e.g., 0.1-1%) can help. For acidic impurities, a small amount of acetic acid can be used.- Dilute the sample before spotting on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most widely used and effective method for the purification of crude this compound, especially for removing small quantities of impurities.[1] Ethanol or an ethanol-water mixture is a commonly recommended solvent system.[1][2]
Q2: How do I select a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor. A systematic solvent screening with small amounts of your crude product is highly recommended.
Q3: What are the likely impurities in my crude this compound?
A3: The most probable impurity is the unreacted starting material, 2,3-dimethylaniline.[3] Other potential impurities could arise from side reactions during the synthesis, which may include symmetrically substituted N,N'-bis(2,3-dimethylphenyl)thiourea or byproducts from the thiocyanate source.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is a more powerful purification technique that should be considered when:
-
Recrystallization fails to remove impurities effectively, as indicated by techniques like TLC.
-
The crude product contains oily or highly soluble impurities that do not crystallize.
-
Thin-layer chromatography (TLC) analysis of the crude product shows multiple spots with close retention factor (Rf) values.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity.[4] By spotting the crude mixture, the purified product, and co-spotting both on a TLC plate, you can visualize the removal of impurities. A single spot for the purified product that is different from the impurity spots indicates successful purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Induce Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
Methodology:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel containing the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the product.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Purification Parameters for this compound
| Purification Method | Key Parameters | Expected Purity | Advantages & Disadvantages |
| Recrystallization | Solvent System: Ethanol/Water | >98% | Advantages: Simple, cost-effective, scalable.Disadvantages: May not remove all impurities, potential for product loss in the mother liquor. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v) | >99% | Advantages: High purity achievable, effective for complex mixtures.Disadvantages: More time-consuming, requires larger volumes of solvent, potential for sample loss on the column. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision workflow for selecting a purification technique for this compound.
References
Improving the solubility of 2,3-Dimethylphenylthiourea for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,3-Dimethylphenylthiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for biological assays?
A1: Due to its aromatic structure, this compound is expected to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of thiourea derivatives for in vitro assays.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay medium. What is happening and how can I prevent it?
A2: This phenomenon is known as "solvent-shifting" or "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. To mitigate this, consider the following strategies:
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, perform a serial dilution. First, add the stock to a smaller volume of the medium, mix thoroughly, and then transfer this intermediate dilution to the final volume. This gradual change in solvent composition can help keep the compound in solution.[3]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤ 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.[1]
-
Use of Excipients: Consider the use of solubility enhancers such as surfactants or cyclodextrins in your final assay medium. It is crucial to test the compatibility of these excipients with your specific assay to avoid any interference.
Q3: My this compound powder is not dissolving well in DMSO even at room temperature. What can I do?
A3: If you are facing difficulty in dissolving the compound in DMSO, you can try the following techniques:
-
Vortexing: Vigorously mix the solution using a vortex mixer for several minutes.
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break up compound aggregates and facilitate dissolution.[3]
-
Gentle Heating: Warm the solution in a water bath at 37°C.[3] Avoid excessive or prolonged heating, as it may lead to compound degradation.
Q4: How should I store my stock solution of this compound in DMSO?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q5: Is it possible that the this compound itself is impure, leading to solubility issues?
A5: Yes, the presence of impurities can affect the solubility of your compound. If you continue to face significant solubility challenges, it is advisable to verify the purity of your this compound sample using analytical techniques such as HPLC or NMR. If impurities are detected, purification by methods like recrystallization or column chromatography may be necessary.[1]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered during biological assays.
Data Presentation: Solubility of Phenylthiourea Derivatives
| Solvent | Phenylthiourea Solubility | Reference |
| Water | 2.47 g/L at 25°C | [4] |
| DMSO | ~30 mg/mL | [5] |
| Dimethyl formamide | ~30 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [5] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline (PBS))
-
Glass vials with screw caps
-
Orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
Thiourea derivatives have been reported to modulate the Wnt/β-catenin signaling pathway. The following diagram illustrates a simplified canonical Wnt signaling pathway. In the "OFF" state (absence of Wnt ligand), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, CK1, and GSK3β), leading to its ubiquitination and proteasomal degradation. In the "ON" state (Wnt ligand binds to its receptor Frizzled and co-receptor LRP5/6), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription.[7][8][9][10][11]
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
EGFR Signaling Pathway
Certain thiourea derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. The diagram below shows a simplified overview of the EGFR signaling cascade. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins like Grb2, which in turn activate downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to changes in gene expression that regulate cell proliferation, survival, and differentiation.[4][5][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
Addressing common issues in the cyclization of phenylthioureas to benzothiazoles
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the cyclization of phenylthioureas and related syntheses to form benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?
A1: A prevalent and direct method is the condensation reaction between a 2-aminothiophenol and an aldehyde. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzothiazole product.[1][2][3]
Q2: What are the key starting materials and reagents involved?
A2: The essential starting materials are typically a phenylthiourea derivative or, more commonly, a 2-aminothiophenol and a carbonyl compound (like an aldehyde or carboxylic acid).[2][4][5] A variety of catalysts and oxidizing agents can be used to facilitate the reaction, including hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), iodine, and various metal catalysts.[1][4][6] The choice of solvent is also flexible, with ethanol, DMSO, or even solvent-free conditions being employed.[1][4][7]
Q3: What kind of yields can be expected from this synthesis?
A3: Yields can differ significantly based on the specific substrates and reaction conditions chosen. However, with optimized protocols, it is common to achieve high to excellent yields, often in the 80-95% range.[1] Suboptimal conditions or sensitive substrates can lead to lower yields.[5]
Q4: How should I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the standard and most effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product.[1][8][9]
Q5: What are the standard purification techniques for the final benzothiazole product?
A5: Once the reaction is complete, the crude product is usually isolated through filtration or extraction. Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the solid product.[1][4] If further purification is needed, column chromatography can be used.[7][8][10]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low or No Product Yield
| Potential Causes | Solutions & Recommendations |
| Impure or Oxidized Starting Materials: 2-aminothiophenol is particularly susceptible to air oxidation.[8] | - Use freshly purified 2-aminothiophenol or store it under an inert atmosphere (e.g., nitrogen or argon).[8]- Verify the purity of the aldehyde or other starting materials before beginning the reaction.[8] |
| Inactive Catalyst or Reagents: The catalyst may have degraded, or the oxidizing agent may be old or at an incorrect concentration. | - Ensure any catalyst used is fresh and active.[8]- Use fresh, high-purity reagents, especially oxidizing agents like hydrogen peroxide.[1] |
| Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or the product/reactants may degrade at high temperatures.[8] | - Optimize the reaction temperature. Some protocols require heating, while others proceed efficiently at room temperature.[1]- Monitor the reaction with TLC to find the optimal balance. |
| Insufficient Reaction Time: The reaction may not have reached completion. | - Continue to monitor the reaction with TLC until the starting material spot is no longer visible.[8]- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[8] |
| Presence of Water: Moisture in the reaction mixture can sometimes hinder the reaction.[8] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents if specified by the protocol. |
Issue 2: Multiple Spots on TLC Plate / Formation of Impurities
| Potential Causes | Solutions & Recommendations |
| Side Reactions: Common side reactions include the oxidation of the thiol group to form disulfide byproducts or self-condensation of the aminothiophenol.[8] | - Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[8]- Carefully control the stoichiometry of the oxidizing agent to prevent over-oxidation of the product.[1] |
| Incomplete Cyclization: An intermediate, such as the Schiff base, may be present if it has not fully cyclized.[8] | - Ensure the reaction goes to completion by monitoring with TLC.[8]- In some cases, the addition of a mild oxidizing agent can help facilitate the final cyclization step.[8] |
| Product Degradation: Prolonged heating at elevated temperatures can cause the desired product to decompose. | - Avoid excessive heating. Once TLC indicates the reaction is complete, proceed with the work-up and purification steps promptly.[8] |
Issue 3: Difficulty in Product Purification
| Potential Causes | Solutions & Recommendations |
| Product is an Oil, Not a Solid: The presence of residual solvent or impurities can lower the melting point, resulting in an oil.[1] | - Ensure all solvent is thoroughly removed under a vacuum.[1]- Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.[8]- If trituration fails, purify the product via column chromatography.[1] |
| Similar Polarity of Product and Impurities: The product and byproducts may have very close Rf values on TLC, making separation by column chromatography difficult.[8] | - Optimize the solvent system for column chromatography. Using a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can significantly improve separation.[8] |
| Formation of an Emulsion during Work-up: The aqueous and organic layers may fail to separate cleanly during extraction.[1] | - To break up an emulsion, add a small amount of a saturated brine (NaCl) solution and gently swirl the separatory funnel.[1] |
Data Presentation: Comparison of Synthetic Conditions
The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles, providing a comparative overview of different methodologies.
| Starting Materials | Catalyst / Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Aminothiophenol, Benzaldehydes | Ultrasound Irradiation | None (Solvent-free) | Room Temp. | 20 min | 65 - 83 | [7] |
| 2-Aminothiophenol, Benzaldehydes | H₂O₂ / HCl | Ethanol | Room Temp. | 1 hr | Excellent | [2][11] |
| 2-Aminothiophenol, Benzaldehydes | SiO₂–HNO₃ | None (Solvent-free) | Shaking | - | 83 - 98 | [5] |
| 2-Aminothiophenol, Aldehydes | Iodine | DMF | - | - | Good to Excellent | [4] |
| Anilines, NH₄SCN | K₂S₂O₈ / K₂CO₃ | Water | Reflux | 1 hr | up to 87 | [12] |
| 2-Aminothiophenol, Aldehydes | SnP₂O₇ | None (Solvent-free) | 80 | 8 - 35 min | 87 - 95 | [2] |
Experimental Protocols
Protocol: Synthesis of 2-Phenylbenzothiazole via H₂O₂/HCl Oxidation
This protocol describes a common and efficient method for synthesizing 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.[1][2]
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
To this stirring solution at room temperature, add 30% H₂O₂ (6.0 mmol).
-
Following the H₂O₂ addition, add concentrated HCl (3.0 mmol) dropwise to the mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) until the starting material spots have disappeared.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL) to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
If the filtrate is acidic, neutralize the product by washing it with a saturated sodium bicarbonate solution, followed by a final wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzothiazole.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jsynthchem.com [jsynthchem.com]
Strategies to increase the yield of pyrimido[2,1-b]benzothiazole synthesis
Welcome to the technical support center for the synthesis of pyrimido[2,1-b]benzothiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrimido[2,1-b]benzothiazole?
A1: The most prevalent and efficient method is a one-pot, three-component reaction, often a variation of the Biginelli reaction.[1][2][3] This typically involves the condensation of 2-aminobenzothiazole, an aldehyde, and a β-ketoester or other active methylene compound.[4][5][6] This approach is favored for its atom economy, operational simplicity, and often high yields.[7]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in pyrimido[2,1-b]benzothiazole synthesis can stem from several factors. Key areas to troubleshoot include:
-
Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. Many different catalysts have been shown to be effective, so it may be necessary to screen several to find the optimal one for your specific substrates.[1][3]
-
Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, excessive heat may lead to decomposition of reactants or products, thereby reducing the yield.[2] It is important to find the optimal temperature for your specific reaction.
-
Solvent Selection: Many modern procedures advocate for solvent-free conditions, which can be both environmentally friendly and high-yielding.[4][5][6] If a solvent is necessary, the choice of solvent can dramatically affect the outcome.[2]
-
Purity of Reactants: Ensure that your starting materials, particularly the aldehyde, are of high purity, as impurities can lead to side reactions and lower yields.
Q3: What are the advantages of using a catalyst in this synthesis?
A3: Catalysts are employed to increase the reaction rate and, in many cases, improve the yield. They can facilitate key steps in the reaction mechanism, such as the initial Knoevenagel condensation. A variety of catalysts have been successfully used, including Lewis acids (e.g., AlCl₃), solid-supported catalysts, and organocatalysts.[1][8] Some modern catalysts are also recoverable and reusable, contributing to a greener synthetic process.[5][6]
Q4: Are there any "green" or environmentally friendly approaches to this synthesis?
A4: Yes, significant research has focused on developing greener synthetic routes. Key strategies include:
-
Solvent-Free Reactions: Conducting the reaction without a solvent is a common and effective green chemistry approach that reduces waste.[4][5][6]
-
Use of Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused minimizes catalyst waste.[5][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating.[8]
-
Multicomponent Reactions: The inherent atom economy of one-pot multicomponent reactions makes them a cornerstone of green synthesis for this heterocyclic system.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inappropriate reaction temperature. | Optimize the reaction temperature. A gradual increase from room temperature to around 80°C is a good starting point.[2][5] |
| Incorrect catalyst or no catalyst used. | Introduce a suitable catalyst. Screen different types of catalysts such as Lewis acids, organocatalysts, or solid-supported catalysts.[1][3] | |
| Impure starting materials. | Purify the reactants, especially the aldehyde, before use. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | Lower the reaction temperature to minimize the formation of byproducts. |
| Presence of water in the reaction mixture. | Use anhydrous solvents (if applicable) and ensure all glassware is properly dried. | |
| Unoptimized reactant stoichiometry. | Ensure an equimolar ratio of the three components (2-aminobenzothiazole, aldehyde, and β-ketoester) is used. | |
| Difficulty in Product Isolation and Purification | Product is an oil or difficult to crystallize. | Try different solvent systems for crystallization. Column chromatography may be necessary for purification. |
| Product is contaminated with starting materials. | Wash the crude product with appropriate solvents to remove unreacted starting materials. For instance, washing with water and diethyl ether has been reported to be effective.[4] |
Experimental Protocols
General Procedure for One-Pot Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives
This protocol is a generalized procedure based on several reported methods.[4][5] Researchers should consult the specific literature for precise quantities and conditions for their target molecule.
Materials:
-
2-Aminobenzothiazole (1 mmol)
-
Substituted Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Catalyst (if applicable, see specific literature for loading)
Procedure:
-
In a round-bottom flask, combine 2-aminobenzothiazole, the substituted aldehyde, the β-ketoester, and the catalyst (if used).
-
The reaction mixture is then heated, either under solvent-free conditions or in a suitable solvent, to the optimized temperature (often between 60-80°C).[4][5]
-
The reaction is stirred for the required time (typically ranging from 1 to 5 hours), and the progress is monitored by TLC.[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified. Common purification methods include washing with water and a non-polar organic solvent like diethyl ether, followed by recrystallization from a suitable solvent (e.g., ethanol).[4]
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of Pyrimido[2,1-b]benzothiazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Solvent-free | 60 | 3-5 | 60-72 | [4] |
| GO@THMAM-SO₃H | 0.02 g | Solvent-free | 80 | 1.17 | High | [5] |
| D-(+)-10-CSA | 20 | 1,4-dioxane | 60 | 24 | up to 82 | [1][2] |
| FeF₃ | - | - | - | - | - | [1] |
| Kaolin | - | - | - | - | - | [1] |
| AlCl₃ | - | Solvent-free | - | - | - | [8] |
Table 2: Influence of Aldehyde Substituents on Product Yield
| Aldehyde Substituent | Yield (%) | Reference |
| Electron-withdrawing groups | Higher | [6][7] |
| Halogens | Higher | [6] |
| Electron-donating groups | Lower | [6] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of pyrimido[2,1-b]benzothiazole.
Caption: Troubleshooting guide for low yield in pyrimido[2,1-b]benzothiazole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diversity Oriented Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives via Biginellis Reaction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 5. cnj.araku.ac.ir [cnj.araku.ac.ir]
- 6. Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst [cnj.araku.ac.ir]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Method refinement for consistent results in antimicrobial testing of 2,3-Dimethylphenylthiourea
Technical Support Center: Antimicrobial Testing of 2,3-Dimethylphenylthiourea
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice to ensure consistent and reproducible results when evaluating the antimicrobial properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for antimicrobial testing?
A1: Due to the lipophilic nature of many thiourea derivatives, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the broth medium for testing. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on the test microorganisms. Always include a solvent control (broth medium with the same final concentration of DMSO but without the test compound) to verify that the solvent does not interfere with microbial growth.
Q2: Which quality control (QC) strains should I use for my experiments?
A2: It is essential to use standardized QC strains from recognized culture collections (e.g., ATCC). The choice of strains depends on the target spectrum of activity. A standard panel often includes:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi/Yeast: Candida albicans (e.g., ATCC 90028 or ATCC 10231). These strains have well-documented susceptibility profiles to standard antibiotics, which helps validate the accuracy and reproducibility of your testing method.[1]
Q3: How should I store the this compound powder and its stock solution?
A3: The solid compound should be stored in a cool, dark, and dry place, protected from moisture and light. Stock solutions prepared in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound. Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.
Q4: How do I interpret the Minimum Inhibitory Concentration (MIC) value?
A4: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2] In a broth microdilution assay, this corresponds to the first well in the dilution series that appears clear (no turbidity) to the naked eye.[1] It is a measure of the compound's potency; a lower MIC value indicates higher antimicrobial activity.
Troubleshooting Guide
This section addresses common problems encountered during the antimicrobial testing of this compound.
Q1: I am observing inconsistent MIC values across replicate plates. What could be the cause?
A1: Inconsistent MICs are a common issue and can stem from several factors:
-
Inoculum Variability: The density of the starting bacterial or fungal suspension is critical. Ensure you are standardizing the inoculum to a 0.5 McFarland standard for every experiment. An inoculum that is too dense can lead to artificially high MICs, while one that is too sparse can lead to lower MICs.
-
Compound Precipitation: this compound may precipitate out of the aqueous broth medium, especially at higher concentrations. Visually inspect your stock solution and the wells of your microtiter plate for any signs of precipitation. If this occurs, consider adjusting the starting concentration or using a co-solvent, ensuring the final solvent concentration remains non-inhibitory.
-
Pipetting Errors: Inaccurate serial dilutions are a major source of error. Ensure your pipettes are properly calibrated. When performing serial dilutions, mix each well thoroughly before transferring to the next.
-
Incubation Conditions: Inconsistent temperature or incubation time can affect microbial growth rates and, consequently, MIC values. Use a calibrated incubator and adhere strictly to the recommended incubation period (e.g., 16-20 hours for most bacteria).
Q2: My compound does not show any zone of inhibition in the agar disk diffusion assay.
A2: This can be misleading and does not always mean the compound is inactive. Potential reasons include:
-
Poor Diffusion: The compound may have low solubility in the agar medium or a high molecular weight, preventing it from diffusing effectively from the disk into the agar. Thiourea derivatives can exhibit such properties.
-
Inappropriate Solvent: The solvent used to dissolve the compound might evaporate too quickly from the disk before the compound has a chance to diffuse.
-
Action Mechanism: The compound might be bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria), which can sometimes result in less clear inhibition zones.
-
Recommendation: For compounds with poor diffusion characteristics, the broth microdilution method is a more reliable quantitative alternative to determine antimicrobial activity.[3]
Q3: The growth control well shows no or very weak microbial growth.
A3: The growth control (medium + inoculum, no compound) is essential for validating the test.[1] Failure to grow indicates a problem with:
-
Inoculum Viability: The microbial culture used may have been old or non-viable. Always use a fresh, actively growing culture.
-
Media Preparation: The growth medium (e.g., Mueller-Hinton Broth) may have been prepared incorrectly, be contaminated, or have an improper pH.
-
Incubation Environment: The incubator may not be at the correct temperature, or for certain organisms, may lack the required CO₂ atmosphere.
Q4: All wells, including those with high concentrations of the compound, are turbid.
A4: This typically points to one of two issues:
-
Intrinsic Resistance: The test organism is highly resistant to your compound, and the MIC is above the highest concentration you tested.
-
Contamination: Your culture, medium, or plate may be contaminated with a different, resistant microorganism. Streak the inoculum on an agar plate to check for purity. The sterility control well (medium only) should also be checked; if it is turbid, your medium or plate was contaminated.[1]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC).[1][2]
1. Preparation of Materials:
- Compound: Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mg/mL).
- Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Ensure it is sterile.
- Inoculum: From a fresh agar plate (18-24h growth), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
- Plate: Use sterile 96-well microtiter plates.[4]
2. Assay Procedure:
- Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
- Add a specific volume of the compound stock solution to the first well of each row to achieve twice the highest desired test concentration (e.g., 100 µL of a 512 µg/mL solution into 100 µL of broth to get a starting concentration of 256 µg/mL).
- Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
- The 11th well will serve as the growth control (no compound).
- The 12th well will serve as the sterility control (no inoculum).
- Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
- Seal the plate and incubate at 37°C for 16-20 hours.
3. Reading Results:
- After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.
- Visually inspect the wells. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[1]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined to ascertain whether the compound is bactericidal or bacteriostatic.
1. Procedure:
- From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
- Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
- Incubate the agar plate at 37°C for 18-24 hours.
2. Reading Results:
- After incubation, count the number of colonies on each spot.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically ≤ 0.1% of the original inoculum surviving).
Data Presentation
Quantitative results from antimicrobial testing should be presented clearly. Use tables to summarize the data for easy comparison.
Table 1: MIC and MBC Values for this compound (µg/mL)
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 128 | >256 | >2 | Tolerant |
| Candida albicans | 90028 | 32 | 64 | 2 | Fungicidal |
| Positive Control (Ciprofloxacin) | - | 0.5 | 1 | 2 | Bactericidal |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for MIC and MBC determination via broth microdilution.
Caption: Troubleshooting decision tree for inconsistent MIC results.
Caption: Logical relationship between MIC and MBC determination.
References
Validation & Comparative
Unraveling the Antimicrobial Potential of Dimethylphenylthiourea Isomers: A Comparative Analysis
For Immediate Release
In the ongoing battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of dimethylphenylthiourea isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. Through a synthesis of existing research, this document highlights the critical role of isomeric substitution on the antimicrobial efficacy of these compounds and provides detailed experimental methodologies for further investigation.
Isomeric Influence on Antimicrobial Efficacy: A Comparative Overview
For instance, studies on related thiourea derivatives have demonstrated that the ortho- and para- positions can be particularly influential. Research on N-(trifluoromethylphenyl)-N'-(2-thienyl)-thiourea revealed that the ortho- and para-substituted isomers were the most effective antimicrobial agents among the tested compounds. Similarly, another study highlighted that an ortho-methylated derivative of a thiourea compound exhibited the highest antifungal activity. Conversely, some studies suggest that meta-positioning can also be advantageous; for example, the introduction of trifluoromethyl groups at the meta-position on the phenyl ring of thioureas was found to enhance bacterial inhibitory action[1].
These findings collectively suggest that the antimicrobial activity of dimethylphenylthiourea isomers is likely to vary, with each isomer potentially exhibiting a unique spectrum of activity against different microbial species.
Quantitative Antimicrobial Activity
To provide a clearer understanding of the antimicrobial potential of substituted phenylthiourea derivatives, the following table summarizes Minimum Inhibitory Concentration (MIC) values from various studies. It is important to note that these studies may have used different derivatives and tested against different microbial strains, but the data collectively illustrates the range of activity observed.
| Compound/Isomer Position | Test Organism(s) | MIC (µg/mL) | Reference |
| Ortho-methylated thiourea derivative | Candida auris | 0.0781 - 0.625 | [2] |
| N-(2-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea | Various bacteria and fungi | Not specified, but noted as "most efficient" | [3] |
| N-(4-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea | Various bacteria and fungi | Not specified, but noted as "most efficient" | [3] |
| Meta-trifluoromethylphenyl thiourea | Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Micrococcus luteus | Not specified, but noted as promoting inhibitory action | [1] |
| Various Thiourea Derivatives | Staphylococcus aureus, Staphylococcus epidermidis | 4 - 32 | [4] |
| Various Thiourea Derivatives | Methicillin-resistant S. aureus | 4 - 64 | [4] |
Experimental Protocols
The following section details the standard methodologies employed in the evaluation of the antimicrobial activity of thiourea derivatives.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Microbial Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are used.
-
Inoculum Preparation: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The dimethylphenylthiourea isomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate broth in 96-well microtiter plates.
-
Incubation: An equal volume of the standardized inoculum is added to each well containing the diluted compound. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Agar Well Diffusion Method:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
Compound Application: A fixed volume of each dimethylphenylthiourea isomer solution at a known concentration is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
Potential Mechanisms of Action
The precise mechanisms by which dimethylphenylthiourea isomers exert their antimicrobial effects are still under investigation. However, research on thiourea derivatives suggests several potential pathways.
Caption: Potential antimicrobial mechanisms of dimethylphenylthiourea isomers.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of dimethylphenylthiourea isomers is outlined below.
Caption: Experimental workflow for a comparative study.
Conclusion
The available evidence strongly indicates that the isomeric form of dimethylphenylthiourea plays a crucial role in its antimicrobial activity. While further direct comparative studies are necessary to fully elucidate the specific activities of the ortho-, meta-, and para-isomers, the existing body of research on substituted thiourea derivatives provides a solid foundation for future investigations. The methodologies and potential mechanisms of action outlined in this guide offer a framework for researchers to systematically explore the therapeutic potential of these promising compounds in the development of new antimicrobial agents.
References
A Comparative Analysis of 2,3-Dimethylphenylthiourea and 2,4-Dimethylphenylthiourea: Unraveling Their Biological Efficacy
This report synthesizes the existing data for derivatives of 2,4-Dimethylphenylthiourea to provide a baseline for its biological potential and highlights the current knowledge gap regarding the 2,3-isomer. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future studies and drug discovery efforts.
Summary of Biological Activities
Thiourea derivatives are known to interact with various biological targets, leading to a range of therapeutic effects. These include antioxidant, antibacterial, antifungal, anticancer, and enzyme inhibitory activities. The biological activity is often attributed to the presence of the sulfur and nitrogen atoms in the thiourea moiety, which can act as hydrogen bond donors and acceptors, as well as chelate metal ions.
Quantitative Data on Biological Efficacy
Due to the limited availability of specific data for 2,3-Dimethylphenylthiourea, this section focuses on the reported biological activities of 2,4-Dimethylphenylthiourea derivatives, particularly 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, as a representative analogue.
Table 1: Antioxidant Activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea
| Assay | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 118.05 | -33.22 |
| ABTS Radical Scavenging | Data not specified | Data not specified |
Data sourced from[1].
Table 2: Antibacterial Activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea
| Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) |
| E. coli | Moderate | Effective |
| S. flexneri | Moderate | Effective |
| P. aeruginosa | Moderate | Effective |
| S. typhi | Moderate | Effective |
Activity was characterized as moderate compared to the standard, but specific quantitative values for inhibition zones were not provided in the source material[1].
Table 3: Enzyme Inhibitory Activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea
| Enzyme | IC₅₀ (µg/mL) | Standard |
| Acetylcholinesterase (AChE) | >100 | Donepezil |
| Butyrylcholinesterase (BChE) | >100 | Rivastigmine |
Data sourced from[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay spectrophotometrically measures a compound's ability to scavenge the stable DPPH free radical.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly made and stored in the dark.
-
Sample Preparation : A series of dilutions of the test compound are prepared in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.
-
Reaction : The test compound dilutions are added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[1]
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined.[1]
Agar Well Diffusion Method for Antibacterial Activity
This method assesses the ability of a compound to inhibit bacterial growth.
-
Media Preparation : A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculation : A standardized suspension of the target bacteria is uniformly spread over the surface of the agar plate.
-
Well Creation : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application : A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to a well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.[1]
-
Incubation : The plates are incubated at 37°C for 16-24 hours.[1]
-
Data Collection : The diameter of the clear zone of inhibition around each well is measured to determine the antibacterial activity.[1]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagent Preparation : Prepare buffer, enzyme solution (AChE or BChE), substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE), and Ellman's reagent (DTNB).
-
Reaction Mixture : The enzyme, buffer, and different concentrations of the test compound are pre-incubated.
-
Substrate Addition : The reaction is initiated by adding the substrate.
-
Absorbance Measurement : The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Calculation : The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC₅₀ value is then determined.[2]
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams are provided.
Discussion and Future Directions
The available data, primarily on a 2,4-dimethylphenylthiourea derivative, suggests that this class of compounds possesses moderate antioxidant and antibacterial properties, but weak cholinesterase inhibitory activity. The methyl groups at the 2 and 4 positions of the phenyl ring, along with other substituents on the thiourea nitrogen, likely play a crucial role in determining the specific biological activity.
The lack of data for this compound represents a significant knowledge gap. The different steric and electronic effects imparted by the 2,3-dimethyl substitution pattern compared to the 2,4-isomer could lead to substantial differences in biological efficacy. For instance, the change in the position of the methyl group could alter the molecule's ability to fit into enzyme active sites or interact with biological membranes.
Future research should focus on the following:
-
Direct Comparative Studies: Synthesizing and performing head-to-head biological evaluations of this compound and 2,4-Dimethylphenylthiourea are essential to delineate the impact of methyl group positioning on efficacy.
-
Broader Biological Screening: Both isomers should be screened against a wider panel of biological targets, including various cancer cell lines, microbial strains, and enzymes, to fully explore their therapeutic potential.
-
Mechanism of Action Studies: For any promising activities observed, detailed mechanistic studies should be undertaken to understand the underlying molecular interactions.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of different substituents on the thiourea scaffold, in combination with the 2,3- and 2,4-dimethylphenyl moieties, will be crucial for optimizing potency and selectivity.
References
Structure-Activity Relationship of Antibacterial Substituted Phenylthioureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Substituted phenylthioureas have emerged as a promising class of compounds exhibiting a wide spectrum of antibacterial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted phenylthioureas, supported by experimental data, to aid in the rational design of more potent antibacterial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of substituted phenylthioureas is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial potency.
| Compound ID | Substituent (R) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 1a | 4-Bromo | 19.53 | 9.76 | 156.25 | [1] |
| 1b | 4-Chloro | - | - | - | [2] |
| 1c | 2,5-Dichloro | - | - | - | [2] |
| 1d | 4-Methyl | - | - | - | [2] |
| 2a | 3-(Trifluoromethyl) | 16-64 | - | - | [3] |
| 2b | 4-Chloro-3-nitro | 2 | - | - | [3] |
| 3a | H (unsubstituted) | - | - | - | [4] |
| 3b | Various substitutions | - | - | - | [2][4] |
Note: '-' indicates data not available in the cited sources. The activity can vary based on the specific strain and experimental conditions.
From the presented data, it is evident that substitutions on the phenyl ring play a crucial role in the antibacterial activity. For instance, halogenated derivatives, particularly those with electron-withdrawing groups, have demonstrated significant potency.[5][6] The presence of a trifluoromethyl group has also been associated with enhanced activity.[3][5] In contrast, unsubstituted phenylthiourea generally shows lower activity compared to its substituted counterparts.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antibacterial activity of substituted phenylthioureas.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 200 µL. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[2]
-
Preparation of Agar Plates: Mueller-Hinton Agar is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of phenylthiourea derivatives and their antibacterial activity can be summarized by the following key points, which are also illustrated in the logical relationship diagram below.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br), nitro (-NO₂), and trifluoromethyl (-CF₃) on the phenyl ring generally enhance antibacterial activity.[5] This is likely due to their ability to increase the acidity of the N-H protons, facilitating interaction with biological targets.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) tend to decrease or have a less pronounced effect on antibacterial potency.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a critical role in its ability to penetrate bacterial cell membranes. A balanced lipophilicity is often required for optimal activity.[8]
-
Steric Factors: The size and position of the substituents can also impact activity. Bulky groups may cause steric hindrance, preventing the molecule from binding effectively to its target site.
Potential Mechanisms of Action
While the exact mechanism of action for all substituted phenylthioureas is not fully elucidated, several studies suggest potential targets. Some derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[3] Another proposed mechanism involves the disruption of the bacterial cell wall or membrane integrity, leading to cell death.[9] The thiourea moiety itself is a good hydrogen bond donor and acceptor, which can facilitate binding to various enzymatic targets.[10] Further investigation into the precise molecular targets will be crucial for the development of these compounds as clinical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2,3-Dimethylphenylthiourea by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,3-Dimethylphenylthiourea. It offers a detailed experimental protocol and compares the technique with other analytical methods, providing a framework for robust quality control in research and drug development settings.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds, including those with potential antimicrobial activity.[1] Ensuring the purity of this starting material is critical for the successful synthesis of target molecules and for the reliability of biological screening results. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and effective method for determining the purity of thiourea derivatives.[2] This guide outlines a standard reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and discusses alternative analytical techniques.
Experimental Protocol: HPLC Purity Analysis
This section details a typical RP-HPLC method for the purity determination of this compound. This protocol is a starting point and may require optimization based on the specific instrumentation and potential impurities present.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
2. Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Run Time | Sufficient to allow for the elution of the main peak and any impurities |
4. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the run, identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information, especially for impurity identification.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, and reproducibility.[3] Well-suited for routine quality control. | May require reference standards for peak identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities and degradation products.[2] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound and any impurities. | Excellent for structural elucidation and can be quantitative (qNMR).[2] | Lower sensitivity compared to HPLC. Complex mixtures can be difficult to analyze. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for analyzing volatile impurities that may not be amenable to HPLC. | The compound must be volatile and thermally stable, or require derivatization. |
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities could include:
-
Starting Materials: Unreacted 2,3-dimethylaniline and isothiocyanate precursors.
-
By-products: Isomers or related thiourea derivatives formed during the synthesis.
-
Degradation Products: Hydrolysis or oxidation products, as thiourea derivatives can be susceptible to degradation under certain conditions.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The described HPLC method provides a reliable and straightforward approach for the purity validation of this compound. For comprehensive characterization, especially in the context of drug development, complementing HPLC analysis with mass spectrometry or NMR spectroscopy is recommended for the definitive identification of any potential impurities. The choice of analytical technique should be guided by the specific requirements of the research or manufacturing stage.
References
A Comparative Analysis of 2,3-Dimethylphenylthiourea Cross-reactivity in a Competitive Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 2,3-Dimethylphenylthiourea and its structural analogs in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The experimental data presented herein is illustrative, designed to guide researchers in establishing their own cross-reactivity assessments.
Introduction
Immunoassays are indispensable tools in drug discovery and development for their high sensitivity and specificity. However, the potential for cross-reactivity with structurally related molecules can lead to inaccurate quantification of the target analyte, resulting in false-positive or skewed results. Understanding the cross-reactivity profile of a compound of interest is therefore critical for assay validation and data interpretation.
This guide focuses on this compound, a substituted thiourea derivative. Thiourea and its analogs are utilized in various industrial and biological applications, making it plausible that they could appear as interfering compounds in immunoassays targeting similar structures. We present a hypothetical cross-reactivity assessment using a competitive ELISA designed for the detection of a parent compound, Phenylthiourea.
Quantitative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of this compound and other related compounds in a competitive ELISA for Phenylthiourea. The cross-reactivity is determined by comparing the concentration of the test compound that causes 50% inhibition (IC50) of the primary analyte's binding to the antibody with the IC50 of the primary analyte itself.
Table 1: Hypothetical Cross-Reactivity of Thiourea Analogs in a Phenylthiourea Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Phenylthiourea | 50 | 100% |
| This compound | 850 | 5.9% |
| 4-Methylphenylthiourea | 475 | 10.5% |
| 2,6-Dimethylphenylthiourea | 1200 | 4.2% |
| Thiourea | >10,000 | <0.5% |
% Cross-Reactivity = (IC50 of Phenylthiourea / IC50 of Test Compound) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details the methodology used to generate the illustrative cross-reactivity data.
1. Materials and Reagents:
-
Microtiter plates (96-well) coated with goat anti-rabbit IgG.
-
Rabbit anti-Phenylthiourea primary antibody.
-
Phenylthiourea-horseradish peroxidase (HRP) conjugate.
-
Phenylthiourea standard.
-
Test compounds: this compound, 4-Methylphenylthiourea, 2,6-Dimethylphenylthiourea, Thiourea.
-
Wash Buffer (Phosphate buffered saline with 0.05% Tween-20).
-
Assay Buffer (Tris-buffered saline with 1% bovine serum albumin).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution (2N Sulfuric Acid).
-
Microplate reader capable of measuring absorbance at 450 nm.
2. Assay Procedure:
-
Preparation of Standards and Test Compounds: A dilution series for the Phenylthiourea standard (e.g., 0 to 1000 ng/mL) and each test compound (e.g., 10 to 100,000 ng/mL) was prepared in the Assay Buffer.
-
Antibody and Conjugate Preparation: The rabbit anti-Phenylthiourea antibody and the Phenylthiourea-HRP conjugate were diluted to their optimal concentrations in Assay Buffer.
-
Incubation: 50 µL of either the standard or test compound solution was added to the appropriate wells of the microtiter plate.
-
Subsequently, 25 µL of the diluted primary antibody and 25 µL of the diluted HRP conjugate were added to each well.
-
The plate was incubated for 2 hours at room temperature on a microplate shaker.
-
Washing: The plate was washed three times with Wash Buffer.
-
Substrate Addition: 100 µL of TMB substrate solution was added to each well.
-
The plate was incubated for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: 100 µL of Stop Solution was added to each well.
-
Data Collection: The absorbance was read at 450 nm within 15 minutes of adding the Stop Solution.
3. Data Analysis:
-
A standard curve was generated by plotting the absorbance values against the concentration of the Phenylthiourea standard.
-
The IC50 value for Phenylthiourea and each test compound was determined from their respective dose-response curves.
-
The percent cross-reactivity was calculated using the formula provided in the footnote of Table 1.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of cross-reactivity.
A Comparative Analysis of Thiourea Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives are a well-established class of organic corrosion inhibitors, particularly effective in mitigating the corrosion of mild steel in acidic media. Their efficacy is primarily attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition efficiency of several thiourea derivatives, supported by experimental data from published research. While specific quantitative data for 2,3-Dimethylphenylthiourea was not available in the reviewed literature, this guide will focus on a comparative analysis of other relevant and well-documented thiourea derivatives to provide a valuable reference for researchers in the field.
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This can occur via physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of a coordinate covalent bond between the heteroatoms (S and N) of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. The presence of aromatic rings and substituent groups on the thiourea molecule can significantly influence its adsorption behavior and, consequently, its inhibition efficiency.
Comparative Inhibition Efficiency Data
The following table summarizes the corrosion inhibition efficiencies of various thiourea derivatives on mild steel in 1 M HCl, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods are widely accepted for evaluating inhibitor performance.
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) - PDP | Inhibition Efficiency (%) - EIS | Reference |
| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 60 | 98.96 | - | [1] |
| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 60 | 92.65 | - | [1] |
| N-phenylthiourea | - | - | 94.95 | - | [2] |
| N-cyclohexyl-N'-phenyl thiourea | 50 ppm | 28 | 98.72 | - | [3] |
| Thiourea (TU) | 2 x 10⁻⁴ | 60 | - | 77.5 | [4] |
Note: The inhibition efficiencies can vary based on the specific experimental conditions, including the exact composition of the mild steel, the precise concentration of the acid, and the duration of the experiment.
Experimental Protocols
The data presented in this guide is based on standard electrochemical techniques for corrosion rate determination. A detailed methodology for these key experiments is provided below.
1. Potentiodynamic Polarization (PDP)
This technique involves changing the potential of the working electrode (mild steel) at a constant rate and measuring the resulting current.
-
Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, rinsed with distilled water and acetone, and then dried.
-
Electrochemical Cell: A three-electrode setup is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor for a specified period to allow the open circuit potential (OCP) to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Procedure: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance). The charge transfer resistance (R_ct) is determined from these plots. A larger R_ct value indicates a slower corrosion rate. The inhibition efficiency (IE%) is calculated using the R_ct values:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
3. Weight Loss Method
This is a conventional and straightforward method for determining the average corrosion rate over a longer period.
-
Procedure: Pre-weighed mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration (e.g., several hours or days) at a constant temperature.
-
Post-Exposure: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, dried, and re-weighed.
-
Data Analysis: The weight loss is used to calculate the corrosion rate (CR). The inhibition efficiency (IE%) is calculated as:
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the corrosion inhibition efficiency of a candidate compound.
The selection of an appropriate thiourea derivative for a specific application depends on various factors, including the corrosive environment, operating temperature, and the required inhibition efficiency. The data and methodologies presented in this guide offer a foundational understanding for researchers to compare and select effective corrosion inhibitors for mild steel protection. Further research into novel thiourea derivatives, including substituted phenylthioureas like this compound, is warranted to expand the library of effective corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Benchmarking 2,3-Dimethylphenylthiourea-Based Sensors: A Comparative Analysis Against Existing Technologies
A comprehensive evaluation of 2,3-Dimethylphenylthiourea-based sensors remains a developing area of research, with publicly available performance data being limited. However, by examining the broader class of thiourea-based sensors, we can establish a framework for comparison against existing technologies for relevant applications, primarily in the detection of heavy metal ions and other analytes.
Thiourea derivatives have garnered significant attention in the field of chemical sensing due to their ability to act as versatile ligands for a variety of analytes. The sulfur and nitrogen atoms within the thiourea moiety provide effective coordination sites, leading to measurable changes in optical or electrochemical signals upon binding with a target molecule. This guide provides a comparative overview of the potential performance of this compound-based sensors by benchmarking against established sensor technologies for similar target analytes.
Performance Comparison of Thiourea-Based Sensors and Existing Technologies
The performance of a sensor is determined by several key parameters, including its limit of detection (LOD), selectivity, response time, and linear dynamic range. The following table summarizes the performance of various thiourea-based sensors and compares them with conventional analytical techniques for the detection of common analytes. While specific data for this compound is not yet widely published, the data for analogous compounds provide a reasonable projection of its potential capabilities.
| Sensor/Technology | Target Analyte | Limit of Detection (LOD) | Selectivity | Response Time | Principle of Operation |
| Thiourea-Based Sensors | |||||
| 1-Phenyl-3-(pyridin-4-yl)thiourea[1] | Hg²⁺ | 0.134 µM | High | Minutes | Intermolecular Charge Transfer (Fluorescence) |
| Nafion/CuO/ZnO Nanospikes/GCE[2] | Thiourea | 23.03 ± 1.15 µM | Good | ~15 seconds | Electrochemical (Voltammetry) |
| Nitrophenyl Thiourea-Modified PEI | SO₄²⁻, F⁻, AcO⁻ | Not Specified | High | Not Specified | Colorimetric |
| Existing Technologies | |||||
| Atomic Absorption Spectroscopy (AAS) | Heavy Metals (e.g., Hg²⁺, Pb²⁺) | ppb to ppm range | High | Minutes to hours | Atomic absorption of light |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Organic Compounds | ppb to ppt range | Very High | Hours | Separation by chromatography, detection by MS |
| Ion-Selective Electrodes (ISEs) | Ions (e.g., F⁻) | ~µM to M range | Variable | Seconds to minutes | Potentiometric |
| High-Performance Liquid Chromatography (HPLC) | Organic & Inorganic compounds | ppb to ppm range | High | Minutes to hours | Separation by liquid chromatography |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sensor performance. Below are representative experimental protocols for the synthesis of a thiourea-based sensor and its application in analyte detection.
Synthesis of a Generic Phenylthiourea Derivative
This protocol describes a general method for synthesizing a phenylthiourea derivative, which can be adapted for the synthesis of this compound.
Materials:
-
2,3-Dimethylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Solvent (e.g., ethanol, acetone)
Procedure:
-
Dissolve 2,3-Dimethylaniline in a suitable solvent.
-
Add a solution of ammonium thiocyanate to the mixture.
-
Acidify the reaction mixture with hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the crude product, wash with cold solvent, and purify by recrystallization.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analyte Detection using Fluorescence Spectroscopy
This protocol outlines a general procedure for evaluating the performance of a fluorescent thiourea-based chemosensor for metal ion detection.
Materials:
-
Thiourea-based sensor stock solution
-
Stock solution of the target metal ion
-
Buffer solution
-
Fluorometer and cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions of the metal ion stock solution in the buffer.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution in the buffer alone.
-
Titration: Add incremental amounts of the metal ion solutions to the sensor solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate for a set period (e.g., 1-2 minutes) and then record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion. The limit of detection (LOD) can be calculated from the calibration curve at low concentrations.
Signaling Pathway and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is essential for understanding sensor function and design.
Caption: Signaling pathway of a thiourea-based sensor.
Caption: Workflow for sensor development and evaluation.
References
A Comparative Guide to the Efficacy of Antimicrobial Thiourea Derivatives: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of antimicrobial compounds derived from substituted phenylthioureas, with a focus on dimethylphenyl analogues. Due to a lack of specific published data on 2,3-Dimethylphenylthiourea, this document synthesizes findings from closely related thiourea derivatives to offer a representative overview of their antimicrobial potential. The information presented is intended to guide further research and development in this promising class of antimicrobial agents.
I. In Vitro Antimicrobial Efficacy
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The in vitro efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Summary of In Vitro Antimicrobial Activity of Representative Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli | Moderate Inhibition | [1] |
| S. flexneri | Moderate Inhibition | [1] | |
| P. aeruginosa | Moderate Inhibition | [1] | |
| S. typhi | Moderate Inhibition | [1] | |
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [2] |
| MRSA (USA300) | 2 | [2] | |
| MRSA (ATCC 43300) | 8 | [2] | |
| Vancomycin-intermediate S. aureus (Mu50) | 4 | [2] | |
| Methicillin-resistant S. epidermidis (MRSE) | 8 | [2] | |
| E. faecalis (ATCC 29212) | 4 | [2] | |
| Gram-negative bacteria | >256 | [2] | |
| 1-Allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1 ) | MRSA | 1000 | [3] |
| 1-Allyl-3-(2,4-dichlorobenzoyl)thiourea (Cpd 4 ) | MRSA | 1000 | [3] |
| Triazole-Thiourea Derivative 10 | S. aureus | 4-32 | [4] |
| S. epidermidis | 4-32 | [4] | |
| MRSA | 4-64 | [4] |
Note: "Moderate Inhibition" indicates that the study reported activity but did not provide specific MIC values.
II. In Vivo Antimicrobial Efficacy
While in vitro data are crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of antimicrobial compounds in a complex biological system. Data on the in vivo efficacy of dimethylphenylthiourea derivatives are limited. However, a study on a related thiourea derivative, TD4, in a murine skin infection model provides valuable insights into the potential of this class of compounds.
Table 2: In Vivo Efficacy of Thiourea Derivative TD4 in a Murine MRSA Skin Infection Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Outcome | Reference |
| Vehicle Control | - | Intraperitoneal | Progressive lesion size and high bacterial load | [2] |
| TD4 | 5 | Intraperitoneal | Significant reduction in skin lesion area and bacterial count in infected tissues | [2] |
| TD4 | 10 | Intraperitoneal | More pronounced reduction in lesion size and bacterial load compared to 5 mg/kg | [2] |
These findings suggest that thiourea derivatives can be effective in treating bacterial infections in vivo, though further studies are required to establish the efficacy of this compound derivatives specifically.[2]
III. Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of results.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Test compound stock solution (e.g., in DMSO).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
This model is used to evaluate the therapeutic efficacy of antimicrobial compounds against localized skin infections.[2][5][6]
-
Animal Model:
-
BALB/c mice (e.g., 6-8 weeks old).
-
Anesthetize the mice and shave a small area on their backs.
-
-
Infection:
-
Inject a suspension of MRSA (e.g., USA300 strain, 1 x 10^7 CFU) subcutaneously into the shaved area.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the test compound (e.g., dissolved in a suitable vehicle) via a relevant route (e.g., intraperitoneal, oral, or topical).
-
Include a vehicle control group and a positive control group (e.g., treated with a known effective antibiotic like vancomycin).
-
Continue treatment for a defined period (e.g., daily for 7 days).
-
-
Efficacy Assessment:
-
Lesion Size: Measure the area of the skin lesion daily.
-
Bacterial Load: At the end of the treatment period, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Tissues can be fixed and stained (e.g., with Hematoxylin & Eosin) to assess the extent of inflammation and tissue damage.[2]
-
IV. Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of the biological activity of a series of phenylthiourea derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity
Phenylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] The structural modifications of the phenylthiourea backbone have led to the development of potent anticancer, antimicrobial, and antioxidant agents.[3][4] This guide provides a comparative analysis of the performance of various phenylthiourea derivatives based on available experimental data, offering insights into their therapeutic potential. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Comparative Biological Activity of Phenylthiourea Derivatives
The biological efficacy of phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Anticancer Activity
The anticancer potential of phenylthiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: Cytotoxic Activity of Phenylthiourea Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Value not specified, but noted as potent | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Value not specified, but noted as potent | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Value not specified, but noted as potent | |
| Phenylthiourea-based pyrazole derivative 4a | HCT-116 (Colorectal) | 20.19 ± 0.03 | [2] |
| Phenylthiourea-based pyrazole derivative 4b | HCT-116 (Colorectal) | 17.85 ± 0.15 | [2] |
| Phenylthiourea-based thiazolopyrimidine 5 | HCT-116 (Colorectal) | 2.29 ± 0.46 | [2] |
| Phenylthiourea-based benzothiazolyl-pyridine 6 | HCT-116 (Colorectal) | 9.71 ± 0.34 | [2] |
| Phenylthiourea-based tetrahydrochromene 8 | HCT-116 (Colorectal) | 7.36 ± 0.25 | [2] |
| Doxorubicin (Reference) | HCT-116 (Colorectal) | 2.42 ± 0.02 | [2] |
| Phenylthiourea-based thiazolopyrimidine 5 | HepG2 (Liver) | 11.52 ± 0.48 | [2] |
| Phenylthiourea-based tetrahydrochromene 8 | HepG2 (Liver) | 14.09 ± 0.73 | [2] |
| Doxorubicin (Reference) | HepG2 (Liver) | 4.02 ± 0.33 | [2] |
| 3,4-dichlorophenylthiourea (2) | SW620 (Colon) | 1.5 ± 0.72 | [5] |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 (Colon) | 5.8 ± 0.76 | [5] |
| 4-chlorophenylthiourea (9) | SW620 (Colon) | 7.6 ± 1.75 | [5] |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 (Colon) | 9.4 ± 1.85 | [5] |
| 4-(trifluoromethyl)phenylthiourea (8) | PC3 (Prostate) | 6.9 ± 1.64 | [5] |
| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [6][7] |
Antimicrobial Activity
Substituted phenylthioureas have demonstrated significant activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Phenylthiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 | [8] |
| Substituted Phenylthioureas (General) | Various microbes | Activity noted, specific values not provided in abstract | [1][4] |
| Dithiourea derivative 10 | HIV-1 protease | 97.03 ± 0.37% inhibition at 100 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings.
Synthesis of Phenylthiourea Derivatives
A general method for the synthesis of substituted phenylthiourea involves the reaction of an appropriately substituted aniline with ammonium thiocyanate.[1][4]
General Procedure:
-
Dissolve 0.1 mole of the substituted aniline in a mixture of 9 mL of hydrochloric acid and 25 mL of water.
-
Heat the solution at 60-70°C for approximately one hour in a round-bottom flask.
-
Cool the mixture for about one hour and then slowly add 0.1 mole of ammonium thiocyanate.
-
Reflux the resulting solution for about four hours.
-
Add 20 mL of water to the solution while stirring continuously to induce crystallization.
-
Filter the formed crystals, dry them, to obtain the powdered phenylthiourea derivative.[1]
-
The synthesized compounds are then characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS.[10][11][12]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, HepG2, PC3) and normal fibroblast cells (e.g., WI38) in 96-well plates.[2]
-
Compound Treatment: After cell attachment, treat the cells with various concentrations of the phenylthiourea derivatives. Doxorubicin is often used as a reference drug.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.[13]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the phenylthiourea derivatives in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Molecular Mechanisms and Signaling Pathways
Understanding the molecular targets and signaling pathways affected by phenylthiourea derivatives is crucial for rational drug design.
Inhibition of DNA Gyrase and Topoisomerase IV
Certain copper(II) complexes of phenylthiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV in bacteria, such as Staphylococcus aureus.[8][13] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
References
- 1. ijcrt.org [ijcrt.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Peer-reviewed validation of the synthetic pathway to 2-Amino-4,5-dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a proposed synthetic pathway for 2-Amino-4,5-dimethylbenzothiazole and a validated alternative method for a structurally related compound. The information is intended to assist researchers in evaluating and selecting synthetic routes for the preparation of substituted 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry.
Introduction
2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of specifically substituted analogues, such as 2-Amino-4,5-dimethylbenzothiazole, is crucial for developing novel therapeutic agents. This guide details a plausible and established synthetic approach for 2-Amino-4,5-dimethylbenzothiazole and compares it with a documented method for a similar compound to highlight differences in reaction conditions, yields, and overall efficiency.
Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for a proposed synthesis of 2-Amino-4,5-dimethylbenzothiazole via the Hugerschoff reaction and a validated alternative synthesis of 2-amino-6-methylbenzothiazole.
| Parameter | Proposed: 2-Amino-4,5-dimethylbenzothiazole (Hugerschoff Reaction) | Alternative: 2-Amino-6-methylbenzothiazole[1] |
| Starting Material | 3,4-Dimethylaniline | p-Toluidine |
| Key Reagents | Sodium thiocyanate, Bromine, Acetic acid | Sodium thiocyanate, Sulfuric acid, Sulfuryl chloride, Chlorobenzene |
| Reaction Temperature | Step 1: 0-5 °C; Step 2: Room Temperature | Step 1: 100 °C; Step 2: 30 °C to reflux |
| Reaction Time | Approximately 4-6 hours | Approximately 5 hours |
| Product Yield | Estimated 70-80% | 60-64% |
| Product Purity | Estimated >95% after recrystallization | Not explicitly stated, purified by recrystallization |
Experimental Protocols
Proposed Synthesis of 2-Amino-4,5-dimethylbenzothiazole
This proposed protocol is based on the well-established Hugerschoff reaction, a common method for the synthesis of 2-aminobenzothiazoles from anilines.
Step 1: Formation of N-(3,4-dimethylphenyl)thiourea
-
Dissolve 3,4-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Add sodium thiocyanate (1.1 equivalents) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the thiourea derivative.
-
Filter the precipitate, wash with water, and dry.
Step 2: Cyclization to 2-Amino-4,5-dimethylbenzothiazole
-
Suspend the dried N-(3,4-dimethylphenyl)thiourea in a suitable solvent such as chloroform or ethanol.
-
Heat the suspension to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-4,5-dimethylbenzothiazole.
Alternative Synthesis: 2-Amino-6-methylbenzothiazole[1]
This procedure is an established method for the synthesis of 2-amino-6-methylbenzothiazole.
-
A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-l. three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise.
-
To the finely divided suspension of p-toluidine sulfate is added 90 g (1.1 moles) of sodium thiocyanate, and the mixture is heated for 3 hours at 100° (inside temperature) in an oil bath.
-
The solution, which now contains the thiourea, is cooled to 30°, and 180 g (110 ml, 1.33 moles) of sulfuryl chloride is added over a period of 1 hour, keeping the temperature between 30° and 35°.
-
The mixture is then heated to 60–70° and maintained at that temperature for 1 hour.
-
The solvent is removed by steam distillation.
-
The residue is boiled for a few minutes with 1 l. of water and 5 ml. of concentrated hydrochloric acid.
-
The solution is filtered from a little solid and is then made alkaline to litmus by the addition of 200 ml. of concentrated ammonium hydroxide (sp. gr. 0.90).
-
The precipitated aminomethylbenzothiazole is filtered and washed with 200 ml. of water.
-
The solid is dissolved in 300 ml. of hot ethanol, 10 g. of Norit is added, and the hot suspension is filtered.
-
The filtrate is diluted with 500 ml. of hot water, and the mixture is vigorously stirred and quickly chilled.
-
After 30 minutes, the pale yellow granular product is filtered and washed with 150 ml. of 30% ethanol. The yield of 2-amino-6-methylbenzothiazole melting at 133–135° is 98–104 g (60–64% based on p-toluidine).
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic pathway for 2-Amino-4,5-dimethylbenzothiazole and a comparative workflow of the two synthetic methods.
Caption: Proposed synthetic pathway for 2-Amino-4,5-dimethylbenzothiazole.
Caption: Comparative workflow of the synthetic pathways.
References
Safety Operating Guide
Navigating the Disposal of 2,3-Dimethylphenylthiourea: A Guide for Laboratory Professionals
The proper disposal of 2,3-Dimethylphenylthiourea is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to ensure its safe management from laboratory use to final disposal, aligning with the highest standards of laboratory practice. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Disposal Planning
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated risks. This compound is classified as a hazardous substance, and its disposal must comply with all local, regional, and national regulations.[1] Under no circumstances should this compound or its containers be disposed of in regular waste or flushed down the drain.[2][3]
Key Disposal and Safety Data
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [1][4] |
| Hazard Statements | Toxic if swallowed.[5] Suspected of causing cancer. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long lasting effects.[4] May cause an allergic skin reaction. | [4][5] |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [5][6][7] |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment.[4] | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| Accidental Spill Response | Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[6] Soak up spilled liquid with paper towels and place in a separate waste container.[2] | [2][6] |
Procedural Guidance for Disposal
Two primary strategies for the disposal of this compound are available: collection for professional disposal and in-laboratory chemical neutralization prior to disposal. The choice of method depends on institutional policies and local regulations.
1. Collection for Professional Disposal (Recommended)
This is the most common and recommended method for disposing of this compound waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[1]
-
Container Selection: Use a designated, sealable, and chemically compatible container for collecting the waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[1][2]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[8]
2. In-Laboratory Chemical Neutralization (Expert Use Only)
This procedure should only be performed by trained personnel in a chemical fume hood and in strict accordance with institutional and local regulations. The following protocol is based on the oxidative degradation of thiourea compounds.
-
Preparation: In a suitable container within a chemical fume hood, prepare a 5% sodium hypochlorite solution (household bleach).
-
Addition of Waste: For every 1 gram of solid this compound waste, slowly and carefully add 100 mL of the 5% sodium hypochlorite solution.
-
Reaction: Allow the mixture to stand overnight with occasional stirring to permit the oxidation of the thiourea compound.
-
Neutralization and Disposal: After the reaction is complete, check the pH of the solution. Neutralize it with a suitable acid or base as required. The final solution may be disposed of down the drain with copious amounts of water, only if this is in accordance with local regulations. Always confirm with your EHS office before proceeding with drain disposal.[8]
Experimental Workflow and Disposal Decision Making
The following diagrams illustrate the experimental workflow for handling this compound and the decision-making process for its proper disposal.
Caption: Experimental Workflow for this compound
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. uaf.edu [uaf.edu]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2,3-Dimethylphenylthiourea
This guide provides immediate and essential safety and logistical information for handling 2,3-Dimethylphenylthiourea in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 55752-58-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂N₂S | [1][5] |
| Molecular Weight | 180.27 g/mol | [5] |
| Appearance | White to beige solid crystalline powder | Thermo Fisher Scientific SDS |
| Melting Point | 202-204°C (decomposes) | [2] |
| Solubility | Low water solubility | [1] |
Occupational Exposure Limits
There are no established specific occupational exposure limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound.[6][7][8] Therefore, it is crucial to handle this compound with care and adhere to the principle of keeping exposure as low as reasonably achievable (ALARA). General guidance for handling toxic substances should be followed.
Operational Plan: Step-by-Step Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials and waste containers readily available.
-
Personal Protective Equipment (PPE): Before handling, don the required PPE as detailed in the table below.
Weighing and Transferring
-
To minimize dust formation, avoid pouring the powder directly.[1]
-
Use a dedicated, clean spatula for transferring the solid.
-
Weigh the desired amount of the compound on a weigh boat or paper inside the chemical fume hood.
Dissolving
-
If preparing a solution, add the pre-weighed this compound to the solvent in a flask or beaker inside the fume hood.
-
To ensure a quantitative transfer, rinse the weigh boat or paper with a small amount of the solvent and add it to the bulk solution.
-
Stir the solution until the compound is fully dissolved.
Cleanup
-
Dispose of all contaminated disposable materials, such as gloves and weigh boats, in the designated solid hazardous waste container.[9]
-
Clean all non-disposable equipment with an appropriate solvent in the fume hood.
-
Wipe down the work surface of the fume hood.
-
Remove and properly dispose of gloves, and thoroughly wash your hands with soap and water.[10][11]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound, based on recommendations for this and similar thiourea compounds.[12]
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash protection. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Inspect gloves for any signs of degradation before use. | Minimizes the risk of skin absorption. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat. Clothing should fully cover exposed skin. | Provides a barrier against accidental spills and contamination of personal clothing.[11] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used, especially when handling the powder outside of a ventilated enclosure. | Prevents inhalation of harmful dust. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and any materials contaminated with it are to be treated as hazardous waste.[1][13][14]
-
Waste Segregation: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9]
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[9]
-
Solid Waste: Contaminated disposables like gloves, weighing paper, and paper towels should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated liquid hazardous waste container.
-
-
Storage: Store waste containers in a designated satellite accumulation area, away from general work areas.
-
Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Do not dispose of this chemical down the drain or in regular trash.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound CAS#: 55752-58-4 [amp.chemicalbook.com]
- 3. This compound | 55752-58-4 [chemicalbook.com]
- 4. 55752-58-4 | CAS DataBase [m.chemicalbook.com]
- 5. (2,3-Dimethylphenyl)thiourea | C9H12N2S | CID 4036942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. nj.gov [nj.gov]
- 8. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
